1-Pyridin-2-ylmethylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHWXULWFQQUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459395 | |
| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41661-56-7 | |
| Record name | 1-(2-Pyridinylmethyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinone, 1-(2-pyridinylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Pyridin-2-ylmethylpiperidin-4-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a pyridin-2-ylmethyl group at the nitrogen atom. The piperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This technical guide provides a summary of the known properties of this compound and outlines potential areas for research and development based on the activities of structurally related compounds.
Chemical Properties
A summary of the key chemical identifiers and properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 41661-56-7 | PubChem |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| IUPAC Name | 1-(pyridin-2-ylmethyl)piperidin-4-one | PubChem |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently published. However, the broader class of piperidin-4-one derivatives has been investigated for various therapeutic applications.[1] For instance, compounds with similar structural motifs have been explored as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1) and as allosteric SHP2 inhibitors, which are implicated in cancer cell proliferation and survival.[4][5]
Hypothetical Target Signaling Pathway
Given the activity of related compounds, a potential area of investigation for this compound could be its interaction with protein tyrosine phosphatases like SHP2, which are key components of cellular signaling pathways such as the RAS-ERK and PI3K-AKT pathways.[5]
Caption: Hypothetical inhibition of the SHP2 signaling pathway.
Experimental Protocols
Due to the absence of published research specifically on this compound, detailed experimental protocols for its synthesis or biological evaluation are not available. Researchers interested in this compound would need to adapt general methods from the literature for piperidin-4-one derivatives. For synthesis, this would involve standard organic chemistry techniques for reductive amination, followed by purification and characterization (e.g., NMR, mass spectrometry). For biological assays, protocols would depend on the specific target being investigated, such as enzymatic assays for kinase or phosphatase inhibition, or cell-based assays for measuring proliferation or other cellular responses.
Conclusion
This compound represents an under-investigated compound with potential for further research in drug discovery. Its structural similarity to other biologically active piperidin-4-one derivatives suggests that it may possess interesting pharmacological properties. Future studies should focus on developing a robust synthetic route, characterizing the compound thoroughly, and screening it against a variety of biological targets to elucidate its therapeutic potential.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 1-Pyridin-2-ylmethylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a pyridin-2-ylmethyl (picolyl) group. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both the piperidine and pyridine moieties. The piperidine ring is a prevalent motif in numerous pharmaceuticals, valued for its ability to improve pharmacokinetic properties, while the picolyl group can act as a key pharmacophore, participating in various receptor-ligand interactions. This document provides a technical overview of the known physicochemical properties, a detailed, generalized protocol for its synthesis and analysis, and a discussion of its potential biological relevance based on analogous structures.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in publicly accessible literature, reflecting its status as a novel or less-studied compound. The available data, primarily from chemical suppliers, is summarized below. For context, some properties are computationally predicted and should be verified experimentally.
| Property | Value | Source |
| CAS Number | 41661-56-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |
| Molecular Weight | 190.24 g/mol | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| pKa | Not Reported | |
| Aqueous Solubility | Not Reported (Poor solubility expected based on analogs) | [4] |
| LogP (Predicted) | ~1.0 - 1.5 (Predicted) |
Note: The lack of extensive experimental data highlights an opportunity for further fundamental characterization of this compound.
Experimental Protocols
Synthesis via N-Alkylation
This method involves the direct alkylation of a piperidin-4-one salt with 2-(chloromethyl)pyridine (2-picolyl chloride).
Reaction:
Piperidin-4-one hydrochloride + 2-(Chloromethyl)pyridine hydrochloride → this compound
Materials:
-
Piperidin-4-one hydrochloride
-
2-(Chloromethyl)pyridine hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a non-nucleophilic base
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or equivalent solvent system) for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension.
-
Base Addition: Add a non-nucleophilic base such as anhydrous potassium carbonate (2.5-3.0 eq) or triethylamine (2.5-3.0 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the suspension.
-
Reaction Conditions: Stir the mixture vigorously at room temperature or heat to 50-70°C to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and increasing as needed) to isolate the pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis via Reductive Amination
An alternative route is the reductive amination between piperidin-4-one and pyridine-2-carbaldehyde.
Reaction:
Piperidin-4-one hydrochloride + Pyridine-2-carbaldehyde --(Reducing Agent)--> this compound
Materials:
-
Piperidin-4-one hydrochloride
-
Pyridine-2-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) as the reducing agent
-
1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent
-
Acetic Acid (optional, as catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend piperidin-4-one hydrochloride (1.0 eq) and pyridine-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.
-
Reaction Conditions: Stir at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup and purification as described in the N-alkylation protocol (Section 2.1).
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[5] Derivatives of piperidine are known to possess diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[6][7][8][9]
The N-picolyl moiety is also a key feature in many biologically active molecules. 2-Picolylamine itself is a well-known bidentate ligand used in coordination chemistry and catalysis, and its derivatives have been explored for various therapeutic applications.[10][11][12]
The combination of these two pharmacophores in this compound suggests several potential areas of biological investigation:
-
Kinase Inhibition: The pyridine and piperidine nitrogens can act as hydrogen bond acceptors/donors, potentially interacting with the hinge region of protein kinases, a common target in oncology.
-
GPCR Modulation: Many CNS-active drugs containing the piperidine moiety target G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or opioid receptors.
-
Enzyme Inhibition: The scaffold could serve as a template for inhibitors of enzymes like acetylcholinesterase (relevant for Alzheimer's disease) or histone deacetylases (HDACs).[9]
-
Antimicrobial Activity: The heterocyclic nature of the compound suggests potential for development as an antibacterial or antifungal agent.
The diagram below illustrates the conceptual relationship between the core chemical structure and its potential biological applications, which could be mediated through various signaling pathways.
References
- 1. scbt.com [scbt.com]
- 2. 1-(pyridin-2-ylmethyl)piperidin-4-one [lianhe-aigen.com]
- 3. 41661-56-7|this compound|BLD Pharm [bldpharm.com]
- 4. Buy N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide [smolecule.com]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 11. 2-Picolylamine | 3731-51-9 | FP34672 | Biosynth [biosynth.com]
- 12. 2-吡啶甲基胺 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of 1-Pyridin-2-ylmethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one, a heterocyclic compound belonging to the N-substituted piperidin-4-one class. While the specific discovery timeline of this exact molecule is not extensively documented, its history is intrinsically linked to the broader exploration of piperidin-4-one and pyridine-containing scaffolds in medicinal chemistry. These scaffolds are integral to a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and neurological effects. This guide details a known synthetic protocol for this compound and presents quantitative biological data from closely related structural analogs to illustrate the potential therapeutic applications and mechanisms of action for this class of compounds.
Introduction: The Piperidin-4-one and Pyridine Scaffolds
The piperidine ring is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a ketone at the 4-position yields the piperidin-4-one core, a key intermediate in the synthesis of compounds with diverse pharmacological activities.[2]
Similarly, the pyridine ring, an aromatic heterocycle, is a ubiquitous feature in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions. The combination of these two pharmacophores in this compound results in a molecule with potential for a wide range of biological activities.
Historical Context and Discovery
A specific "discovery" of this compound is not well-documented in a singular, seminal publication. Its emergence is more of an evolutionary step in the broader field of medicinal chemistry, driven by the exploration of structure-activity relationships (SAR) of piperidine and pyridine derivatives.
The synthesis of piperidin-4-one derivatives has been a subject of interest for decades, with early methods like the Mannich reaction being employed to construct the core ring system.[3] The subsequent derivatization of the piperidine nitrogen with various substituents, including arylmethyl groups, has been a common strategy to explore different biological targets.
The development of synthetic routes to 2-(chloromethyl)pyridine and pyridine-2-carboxaldehyde has provided the necessary building blocks for the introduction of the pyridin-2-ylmethyl moiety onto the piperidine nitrogen.[1] The rationale for creating such molecules often stems from the desire to combine the structural features of two known pharmacophores to achieve novel or enhanced biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic methodologies. The most common approaches involve either the direct alkylation of piperidin-4-one with a suitable pyridine-containing electrophile or the reductive amination of piperidin-4-one with pyridine-2-carboxaldehyde.
Experimental Protocol: Alkylation of 4-Piperidone
A documented method for the synthesis of 1-(pyridin-2-ylmethyl)piperidin-4-one involves the reaction of 2-picolyl chloride (2-(chloromethyl)pyridine) with 4-piperidone monohydrate hydrochloride.[4]
Reactants:
-
2-Picolyl chloride
-
4-Piperidone monohydrate hydrochloride
-
Base (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent, a base is added to neutralize the hydrochloride and liberate the free piperidin-4-one.
-
2-Picolyl chloride is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash chromatography to yield 1-(pyridin-2-ylmethyl)piperidin-4-one as a light yellow oil.[4]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.48 (m, 1H), 7.58 (dt, J = 7.6, 1.8 Hz, 1H), 7.34 (d, J = 7.8 Hz, 1H), 7.11 (m, 1H), 3.69 (s, 2H), 2.78 (t, J = 6.0 Hz, 4H), 2.45 (t, J = 6.0 Hz, 4H).[4]
Synthetic pathway for 1-(Pyridin-2-ylmethyl)piperidin-4-one.
Biological Activity and Potential Applications (Based on Analogs)
Anti-Inflammatory Activity of Piperidin-4-one Analogs
A series of mono-carbonyl analogs of curcumin, featuring a piperid-4-one central linker, have been investigated for their anti-inflammatory properties.[5] These compounds have shown potent inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-6 in macrophages.
| Compound | Description | IL-6 Inhibition IC₅₀ (µM) |
| F35 | 3,5-bis(E)-4-fluorobenzylidene)piperidin-4-one | < 5 |
| F36 | 3,5-bis(E)-4-(trifluoromethyl)benzylidene)piperidin-4-one | < 5 |
Data from a study on piperidin-4-one-containing curcumin analogs.[5]
The mechanism of action for these analogs involves the inhibition of key inflammatory signaling pathways, including the NF-κB and ERK pathways.[5]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The structural motif, combining a pyridine ring and a piperidin-4-one core, is found in compounds targeting a range of biological pathways. This technical guide provides a detailed overview of the primary synthetic routes for obtaining this compound, focusing on the starting materials, reaction mechanisms, and detailed experimental protocols. The two principal and most widely employed methods for the synthesis of this key intermediate are N-alkylation of 4-piperidone and reductive amination.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds through two well-established chemical transformations:
-
N-Alkylation: This direct approach involves the formation of a carbon-nitrogen bond between the secondary amine of the 4-piperidone ring and a 2-picolyl halide.
-
Reductive Amination: This method involves the reaction of 4-piperidone with either 2-picolylamine or pyridine-2-carbaldehyde in the presence of a suitable reducing agent.
This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and relevant data.
Synthetic Route 1: N-Alkylation of 4-Piperidone
The N-alkylation of 4-piperidone with a 2-picolyl halide, typically 2-picolyl chloride, is a straightforward and commonly used method for the synthesis of this compound. The reaction involves the nucleophilic substitution of the halide by the nitrogen atom of the piperidone ring.
Reaction Scheme
Caption: N-Alkylation of 4-piperidone with 2-picolyl chloride.
Experimental Protocol
A representative experimental procedure for the N-alkylation of 4-piperidone is as follows:
Materials:
-
4-Piperidone monohydrate hydrochloride
-
2-Picolyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride in anhydrous DMF, add potassium carbonate in excess (typically 3-4 equivalents).
-
Add 2-picolyl chloride hydrochloride to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM), to afford this compound as a light yellow oil.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | 4-Piperidone monohydrate hydrochloride, 2-Picolyl chloride hydrochloride | [1] |
| Base | Potassium Carbonate | General procedure |
| Solvent | Dimethylformamide (DMF) | General procedure |
| Reaction Temperature | 80-100 °C | General procedure |
| Purification | Flash chromatography (5% methanol / dichloromethane) | [1] |
| Product Form | Light yellow oil | [1] |
Synthetic Route 2: Reductive Amination
Reductive amination offers an alternative and efficient pathway to this compound. This method can be approached in two ways:
-
Route 2A: Reaction of 4-piperidone with 2-picolylamine in the presence of a reducing agent.
-
Route 2B: Reaction of pyridine-2-carbaldehyde with 4-piperidone in the presence of a reducing agent.
The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) being a commonly used reagent due to its mildness and selectivity.[2][3]
Reaction Scheme (Route 2A)
Caption: Reductive amination of 4-piperidone with 2-picolylamine.
Experimental Protocol (Route 2A - General Procedure)
The following is a general procedure for the reductive amination of 4-piperidone with 2-picolylamine, based on established protocols for similar transformations.[2]
Materials:
-
4-Piperidone
-
2-Picolylamine (2-aminomethylpyridine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone and 2-picolylamine in an anhydrous solvent such as 1,2-dichloroethane or dichloromethane, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture, ensuring the temperature is maintained at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data for Reductive Amination (General)
While a specific yield for the synthesis of this compound via reductive amination is not explicitly detailed in the provided search results, yields for similar reductive amination reactions using sodium triacetoxyborohydride are typically high, often exceeding 80%.
| Parameter | Value/Reagent | Reference |
| Starting Materials | 4-Piperidone, 2-Picolylamine | General procedure |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | [2][3] |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | [3] |
| Catalyst (optional) | Acetic Acid | [2] |
| Reaction Temperature | Room Temperature | [2] |
Summary of Starting Materials
The primary starting materials for the synthesis of this compound are summarized in the table below.
| Synthetic Route | Key Starting Materials |
| N-Alkylation | 4-Piperidone monohydrate hydrochloride, 2-Picolyl chloride hydrochloride |
| Reductive Amination (Route 2A) | 4-Piperidone, 2-Picolylamine (2-aminomethylpyridine) |
| Reductive Amination (Route 2B) | 4-Piperidone, Pyridine-2-carbaldehyde |
Conclusion
The synthesis of this compound can be effectively achieved through two primary methods: N-alkylation and reductive amination. The choice of synthetic route may depend on the availability of starting materials, desired scale of the reaction, and considerations for purification. The N-alkylation route offers a direct approach, while reductive amination provides a versatile and high-yielding alternative. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
Spectroscopic Profile of 1-Pyridin-2-ylmethylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Pyridin-2-ylmethylpiperidin-4-one. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on the analysis of its structural fragments and data from related compounds. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to guide researchers in their own analytical work.
Chemical Structure and Properties
IUPAC Name: 1-(pyridin-2-ylmethyl)piperidin-4-one Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H-6' (Pyridinyl) |
| ~7.65 | td | 1H | H-4' (Pyridinyl) |
| ~7.25 | d | 1H | H-3' (Pyridinyl) |
| ~7.15 | dd | 1H | H-5' (Pyridinyl) |
| ~3.70 | s | 2H | -CH₂- (Pyridinylmethylene) |
| ~2.80 | t | 4H | H-2, H-6 (Piperidinone) |
| ~2.50 | t | 4H | H-3, H-5 (Piperidinone) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (C-4, Piperidinone) |
| ~158 | C-2' (Pyridinyl) |
| ~149 | C-6' (Pyridinyl) |
| ~136 | C-4' (Pyridinyl) |
| ~123 | C-5' (Pyridinyl) |
| ~122 | C-3' (Pyridinyl) |
| ~62 | -CH₂- (Pyridinylmethylene) |
| ~53 | C-2, C-6 (Piperidinone) |
| ~41 | C-3, C-5 (Piperidinone) |
Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H stretch (Aromatic, Pyridinyl) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic, Piperidinone & Methylene) |
| ~1715 | Strong | C=O stretch (Ketone, Piperidinone)[1][2] |
| ~1590, 1570, 1475 | Medium-Strong | C=C and C=N stretching (Pyridinyl ring) |
| ~1435 | Medium | CH₂ bend (Scissoring) |
| ~1350 | Medium | C-N stretch (Tertiary amine) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted Pyridinyl) |
Mass Spectrometry (MS) Data
Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular ion) |
| 162 | [M - CO]⁺ |
| 93 | [C₅H₄NCH₂]⁺ (Pyridylmethyl fragment) |
| 92 | [C₅H₄NCH]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridinyl fragment) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.
-
This compound sample (solid or oil)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Analysis:
-
Process the spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed absorption bands to specific functional group vibrations.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass Spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or a direct insertion probe).
-
This compound sample.
-
Solvent (e.g., methanol, dichloromethane).
-
Vials and microsyringe.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA).
-
Set the instrument parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 40-400
-
Source temperature: 200-250 °C
-
-
-
Sample Introduction:
-
If using a GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The compound will be separated and then enter the mass spectrometer.
-
If using a direct insertion probe, apply a small amount of the sample to the probe tip, evaporate the solvent, and insert the probe into the ion source.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Correlate the fragmentation pattern with the molecular structure.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Unraveling the Therapeutic Potential: A Mechanistic Hypothesis for 1-Pyridin-2-ylmethylpiperidin-4-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyridin-2-ylmethylpiperidin-4-one is a synthetic compound featuring a unique structural combination of a pyridine ring and a piperidin-4-one moiety. While direct pharmacological data on this specific molecule is limited, its structural components are present in numerous biologically active compounds, suggesting a high potential for therapeutic applications. This technical guide synthesizes available information on structurally related molecules to propose a plausible mechanism of action hypothesis for this compound. We hypothesize that this compound acts as a modulator of key signaling pathways implicated in oncology, inflammation, and neurological disorders. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for validation, and data presentation frameworks to guide future research and drug development efforts.
Introduction
The confluence of a pyridine ring and a piperidin-4-one core in this compound presents an intriguing scaffold for medicinal chemistry. The pyridine nucleus is a common feature in a wide array of FDA-approved drugs, contributing to their pharmacological activity through various interactions.[1] Similarly, the piperidin-4-one structure is recognized as a versatile pharmacophore with reported activities including anticancer, anti-HIV, and antimicrobial effects.[2] The combination of these two moieties in a single molecule suggests the potential for synergistic or novel biological activities. This guide puts forth a multi-faceted mechanism of action hypothesis, postulating that this compound may exert its effects through the modulation of critical cellular signaling pathways, including those involved in cancer, inflammation, and neuronal function.
Proposed Mechanism of Action Hypothesis
Based on the pharmacological profiles of structurally analogous compounds, we propose that this compound possesses a polypharmacological profile, potentially acting on multiple targets to elicit a range of biological effects. The core of our hypothesis centers on the modulation of key protein kinases and ion channels.
Anticancer Activity: Inhibition of SHP2 and Modulation of Apoptotic Pathways
Recent research has highlighted the role of piperidine-containing compounds as inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[3][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by activating the RAS-MAPK signaling pathway.[5] Mutations or overexpression of SHP2 are linked to various cancers.[5] We hypothesize that the piperidine moiety of this compound could facilitate its binding to the allosteric site of SHP2, stabilizing it in an inactive conformation and thereby inhibiting downstream signaling.
Furthermore, piperidin-4-one derivatives have been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like p53 and Bax.[6]
Proposed Signaling Pathway: SHP2 Inhibition
Caption: Proposed SHP2 inhibition by this compound.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Mediators
The piperidin-4-one scaffold is present in compounds known to possess anti-inflammatory properties.[7][8] These effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines. We hypothesize that this compound may inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells like macrophages. This could be achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially via the suppression of the NF-κB signaling pathway.[8]
Proposed Signaling Pathway: Anti-inflammatory Action
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Neurological Activity: Modulation of Ion Channels and Neurotransmitter Receptors
Pyridine and piperidine derivatives are known to exhibit a range of central nervous system activities, including anticonvulsant effects.[9][10] The mechanism often involves the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or enhancement of GABAergic inhibition.[11][12] Piperine, a piperidine alkaloid, has been shown to exert anticonvulsant effects through the inhibition of Na+ channels.[10][12] We hypothesize that this compound may stabilize the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability. Additionally, interactions with GABA-A receptors, leading to enhanced inhibitory neurotransmission, cannot be ruled out.
Proposed Logical Relationship: Anticonvulsant Action
Caption: Proposed anticonvulsant mechanism of action.
Data Presentation: Quantitative Analysis of Related Compounds
To provide a quantitative basis for our hypothesis, the following table summarizes the reported activities of structurally related compounds.
| Compound Class | Biological Activity | Assay | Key Findings (IC50/EC50) | Reference |
| Piperidine-containing SHP2 Inhibitors | Anticancer | SHP2 enzymatic assay | IC50 values in the nanomolar to low micromolar range. | [3][4][5][] |
| 3,5-Bis(benzylidene)piperidin-4-ones | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Potent inhibition of NO, TNF-α, and IL-6 production. | [7] |
| Piperine (Piperidine alkaloid) | Anticonvulsant | Maximal Electroshock (MES) test | Decreased mortality and delayed onset of seizures. | [10][12] |
| Piperine (Piperidine alkaloid) | Anticonvulsant | Pentylenetetrazole (PTZ) test | Delayed onset of clonic-tonic convulsions. | [10][12] |
Experimental Protocols for Hypothesis Validation
To empirically test the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Anticancer Activity
4.1.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
4.1.2. SHP2 Inhibition Assay
-
Objective: To determine if the compound directly inhibits SHP2 activity.
-
Methodology:
-
Utilize a commercially available SHP2 fluorescence polarization or colorimetric assay kit.
-
Incubate recombinant human SHP2 protein with various concentrations of the compound.
-
Initiate the enzymatic reaction by adding a phosphopeptide substrate.
-
Measure the dephosphorylation of the substrate according to the kit's instructions.
-
Calculate the IC50 value for SHP2 inhibition.
-
In Vitro Anti-inflammatory Activity
4.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.
-
Methodology:
-
Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
In Vivo Anticonvulsant Activity
4.3.1. Maximal Electroshock (MES) Seizure Model
-
Objective: To assess the compound's ability to prevent the spread of seizures.
-
Methodology:
-
Administer the compound or vehicle to groups of mice or rats via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined time, induce seizures by applying an electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of tonic hindlimb extension.
-
The absence of tonic hindlimb extension indicates a protective effect.
-
Determine the median effective dose (ED50).
-
4.3.2. Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Objective: To evaluate the compound's efficacy against generalized seizures.
-
Methodology:
-
Administer the compound or vehicle to groups of mice.
-
After a set time, inject a convulsive dose of PTZ subcutaneously.
-
Observe the animals for the latency to the first seizure and the severity of seizures using a standardized scoring system (e.g., Racine scale).
-
An increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.
-
Conclusion
The structural features of this compound suggest a promising pharmacological profile with potential applications in oncology, inflammation, and neurology. The proposed mechanism of action, centered on the modulation of key signaling pathways such as SHP2, NF-κB, and neuronal ion channels, provides a solid framework for future investigation. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and elucidate the therapeutic potential of this intriguing molecule. Further research, guided by these principles, is warranted to fully characterize the biological activities and therapeutic promise of this compound.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 9. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Potential Biological Targets of 1-Pyridin-2-ylmethylpiperidin-4-one and Its Derivatives
Disclaimer: Direct biological activity and specific molecular targets for 1-Pyridin-2-ylmethylpiperidin-4-one have not been extensively reported in publicly available scientific literature. This document, therefore, summarizes the known biological activities of structurally related derivatives containing the piperidin-4-one core. The findings presented herein are intended to guide researchers and drug development professionals on the potential therapeutic areas where this chemical scaffold may be of interest.
Introduction
The this compound core is a privileged heterocyclic scaffold that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. While the specific biological targets of the parent molecule remain uncharacterized, numerous derivatives have demonstrated significant activity across several therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comprehensive overview of the potential biological targets of this scaffold by examining the established activities of its derivatives, detailing the experimental protocols used for their evaluation, and visualizing the associated biological pathways and workflows.
Potential Therapeutic Areas and Biological Targets of Derivatives
Derivatives of the this compound scaffold have shown promising activity in two primary areas: as antimicrobial and anticancer agents.
Antimicrobial Activity
A variety of N-substituted and C-substituted piperidin-4-one derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[1][2][3] These compounds often exhibit broad-spectrum activity, and their mechanism of action is an area of active investigation.
Quantitative Data: Antimicrobial Activity of Piperidin-4-one Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative piperidin-4-one derivatives against various microbial strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 12.5 - 50 | [1] |
| Escherichia coli | 25 - 100 | [1] | |
| Bacillus subtilis | 12.5 - 50 | [1] | |
| Thiosemicarbazone derivatives | Candida albicans | 6.25 - 25 | [1][2] |
| Aspergillus niger | 12.5 - 50 | [2] | |
| Microsporum gypseum | 6.25 - 25 | [1] |
Anticancer Activity
Derivatives of piperidin-4-one have been investigated for their cytotoxic effects against various human cancer cell lines.[4][5][6] Some of these compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.[5][6]
Quantitative Data: Anticancer Activity of Piperidin-4-one Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for representative piperidin-4-one derivatives in different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Potential Target/Mechanism | Reference |
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | H1975 (Lung Cancer) | 2.29 - 22.89 | EGFR Inhibition, Apoptosis Induction | [6] |
| 2-Amino-4-(1-piperidine) pyridine | DLD-1 (Colon Cancer) | 40 - 100 | Cell Cycle Arrest (G1/G0), EMT Inhibition | [5] |
| HT29 (Colon Cancer) | 40 - 100 | Cell Cycle Arrest (G1/G0), EMT Inhibition | [5] | |
| Pyridine and Pyrimidine Derivatives | Leukemia Cell Lines | ~20 | General Cytotoxicity | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of piperidin-4-one derivatives.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening novel compounds and a generalized signaling pathway potentially modulated by anticancer derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel piperidin-4-one derivatives.
Caption: A simplified diagram of an apoptotic pathway potentially induced by anticancer piperidin-4-one derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 1-Pyridin-2-ylmethylpiperidin-4-one and its Analogs for Researchers and Drug Development Professionals
Introduction
1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a pyridin-2-ylmethyl group. This scaffold is of significant interest to medicinal chemists due to the prevalence of both piperidine and pyridine moieties in a wide array of biologically active molecules and approved pharmaceuticals. The inherent structural features of this compound, including its potential for hydrogen bonding, salt formation, and diverse chemical modifications, make it a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its known analogs, their synthesis, and biological activities, with a focus on anticancer and antimicrobial applications.
Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-one and Analogs
The synthesis of 1-(pyridin-2-ylmethyl)piperidin-4-one and its analogs typically involves the N-alkylation of a piperidin-4-one precursor with a corresponding pyridylmethyl halide. A general and widely applicable synthetic route is the nucleophilic substitution reaction between 4-piperidone and a picolyl chloride.
General Experimental Protocol: Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-one
A common method for the synthesis of the isomeric compound, 1-(2-pyridinylmethyl)-piperidin-4-one, involves the reaction of 2-picolyl chloride with 4-piperidone monohydrate hydrochloride. This procedure can be adapted for the synthesis of the target compound.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
2-(Chloromethyl)pyridine hydrochloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Methanol (for purification)
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride in dichloromethane, add triethylamine to neutralize the hydrochloride and liberate the free base.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield 1-(pyridin-2-ylmethyl)piperidin-4-one as an oil or solid.
This synthetic approach is versatile and can be applied to the synthesis of a variety of N-heteroarylmethyl-piperidin-4-one analogs by using different substituted picolyl chlorides or other heteroarylmethyl halides.
Known Analogs and Biological Activities
The this compound core has been incorporated into various structures, leading to analogs with a range of biological activities. The primary areas of investigation for these analogs have been in anticancer and antimicrobial research.
Anticancer Activity
Several analogs of N-substituted piperidin-4-ones have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anti-cancer potential. These compounds were found to reduce the growth of several hematological cancer cell lines and increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. This suggests that these piperidin-4-one derivatives may exert their anticancer effects by activating intrinsic apoptotic pathways.
Furthermore, some N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives incorporating a 1-methylpiperidin-4-yl group have shown excellent antiproliferative activities against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] Mechanistic studies on one of the active compounds indicated that it causes G2/M phase cell cycle arrest in a concentration-dependent manner.[2]
Table 1: Anticancer Activity of Selected N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Analogs [1][2]
| Compound | R | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 9b | 4-Cl | 4.67 | 2.59 | 2.58 | 3.65 |
| 9d | 2,4-diCl | 4.89 | 2.97 | 2.97 | 4.89 |
Antimicrobial Activity
The piperidin-4-one scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.
For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant activity against strains such as Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as various fungal species.[3]
Additionally, N-methyl-4-piperidone-derived monoketone curcuminoids have been investigated for their antimicrobial properties against cariogenic bacteria. Certain analogs displayed moderate activity against Streptococcus mutans, S. salivarus, L. paracasei, S. mitis, and S. sanguinis, with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 500 µg/mL.[4]
Table 2: Antimicrobial Activity of Selected 2,6-Diaryl-3-methyl-4-piperidone Analogs [3]
| Compound | R | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 1a | 4-(CH₃)₂N | 12.5 | 25 | 25 |
| 2a | 4-OCH₃ | 25 | 50 | 50 |
| 3a | 4-OH | 50 | 100 | 100 |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for the parent compound are not yet fully elucidated, studies on its analogs provide insights into potential pathways.
Anticancer Signaling Pathways
In the context of cancer, piperidine derivatives have been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. For example, some piperidine-containing compounds have been reported to inhibit the STAT-3, NF-κB, and PI3K/Akt signaling pathways, which are often dysregulated in cancer.[5][6] The inhibition of these pathways can lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax), ultimately triggering programmed cell death.
Caption: Putative anticancer signaling pathways modulated by piperidin-4-one analogs.
Antimicrobial Mechanisms of Action
The antimicrobial activity of N-substituted piperidin-4-ones is thought to involve multiple mechanisms. For fluoroquinolone analogs incorporating a piperazine ring (structurally related to piperidine), the primary targets are DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[7] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death. Additionally, some analogs may interfere with bacterial cell wall synthesis.
Caption: Proposed antimicrobial mechanisms of action for piperidin-4-one analogs.
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to better understand their mechanisms of action and to guide the design of next-generation therapeutic agents with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one Hydrochloride Salt
Introduction
The piperidine nucleus is a fundamental scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Specifically, 1-substituted piperidin-4-ones are versatile intermediates for the synthesis of biologically active compounds, including potential anticancer and anti-HIV agents.[2] This document provides detailed protocols for the synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one hydrochloride salt, a key intermediate for drug discovery and development. Two primary synthetic strategies are presented: N-alkylation of piperidin-4-one with 2-(chloromethyl)pyridine and reductive amination of piperidin-4-one with pyridine-2-carboxaldehyde.
Synthetic Strategies Overview
The synthesis of the target compound can be approached via two common and effective methods. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. An N-alkylation approach offers a direct bond formation, while reductive amination provides an alternative that avoids the use of potentially unstable alkyl halides.
Caption: Synthetic routes to the target compound.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis, purification, and salt formation of this compound hydrochloride.
3.1. Materials and Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| Piperidin-4-one monohydrate hydrochloride | C₅H₉NO·HCl·H₂O | 153.61 | ≥98% | Sigma-Aldrich |
| 2-(Chloromethyl)pyridine hydrochloride | C₆H₆ClN·HCl | 164.03 | ≥97% | Sigma-Aldrich |
| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Methanol (MeOH) | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | ≥99% | Fisher Scientific |
| Hydrochloric acid, 2.0 M in Et₂O | HCl | 36.46 | 2.0 M | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS | Fisher Scientific |
3.2. Protocol 1: Synthesis via N-Alkylation
This protocol describes the reaction of 4-piperidone monohydrate hydrochloride with 2-(chloromethyl)pyridine hydrochloride.[3]
-
Reaction Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.0 eq), and a suitable solvent such as acetonitrile or DMF (approx. 0.5 M concentration).
-
Base Addition: Add triethylamine (Et₃N) (2.5 eq) dropwise to the suspension at room temperature. The triethylamine serves to neutralize the hydrochloride salts and the HCl generated during the reaction.
-
Reaction: Stir the mixture at 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% MeOH in DCM). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and salts. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(pyridin-2-ylmethyl)piperidin-4-one, often as a light yellow oil.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).[3]
3.3. Protocol 2: Synthesis via Reductive Amination
This protocol details the synthesis using pyridine-2-carboxaldehyde and 4-piperidone.
-
Reaction Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq), pyridine-2-carboxaldehyde (1.1 eq), and dichloromethane (DCM) (approx. 0.4 M).
-
Neutralization: Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is typically mildly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 4-12 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
3.4. Protocol 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 1-(pyridin-2-ylmethyl)piperidin-4-one free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.[4]
-
Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final this compound hydrochloride salt as a white to off-white solid.
Experimental Workflow and Characterization
The overall process from synthesis to final product characterization is outlined below.
Caption: General experimental workflow.
4.1. Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound (Free Base) |
| ¹H NMR (CDCl₃) | δ 8.48 (m, 1H), 7.58 (dt, J = 7.6, 1.8 Hz, 1H), 7.34 (d, J=7.8 Hz, 1H), 7.11 (dd, J=7.3, 5.1 Hz, 1H), 3.69 (s, 2H), 2.78 (t, J=6.0 Hz, 4H), 2.44 (t, J=6.0 Hz, 4H).[3] |
| ¹³C NMR (CDCl₃) | Expected peaks around δ 208 (C=O), 158 (Ar-C), 149 (Ar-C), 136 (Ar-C), 123 (Ar-C), 122 (Ar-C), 63 (CH₂-Py), 53 (piperidine CH₂), 41 (piperidine CH₂). |
| IR (ATR) | Expected peaks around 2950-2800 cm⁻¹ (C-H stretch), 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N/C=C stretch). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 191.12. |
| Melting Point | To be determined for the hydrochloride salt. |
| Purity (HPLC) | ≥95% recommended for research applications. |
Biological Context and Applications
While the specific biological activity of this compound is not extensively documented, the piperidin-4-one scaffold is a well-established pharmacophore.[2] Derivatives have shown a wide range of activities, including but not limited to anticancer, antiviral, and CNS-related effects. This compound, therefore, serves as a valuable building block for creating libraries of novel molecules for screening against various biological targets. For instance, the primary amine on the piperidine ring, once deprotected, or the ketone functionality can be further modified to explore structure-activity relationships (SAR).
Safety Precautions
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride can release hydrogen upon contact with water; handle with care.
-
2-(Chloromethyl)pyridine is a lachrymator and should be handled with caution.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.
-
Handle hydrochloric acid solutions with care as they are corrosive.
References
- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Pyridin-2-ylmethylpiperidin-4-one in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental protocol is a representative template. As of the date of this document, specific biological activities and cell-based applications for 1-Pyridin-2-ylmethylpiperidin-4-one have not been extensively reported in peer-reviewed literature. The methodologies provided are based on the known activities of structurally related compounds, such as piperidin-4-one and pyridine derivatives, which have shown potential in areas like oncology and neuroscience[1][2][3][4]. Researchers should perform initial dose-response studies and mechanism-of-action assays to validate the effects of this specific compound in their chosen cellular model.
Introduction
This compound is a heterocyclic organic compound featuring both a piperidin-4-one and a pyridine moiety[5]. While this specific molecule is not extensively characterized, its structural components are present in many biologically active agents. Piperidin-4-one derivatives are recognized for a wide array of pharmacological activities, including potent antiproliferative effects against various cancer cell lines such as breast, colon, and pancreatic cancer[1][3]. The mechanisms for related compounds often involve the induction of apoptosis and inhibition of key cellular pathways like topoisomerase IIα[3]. Pyridine derivatives have also been developed as inhibitors of critical signaling molecules in cancer, including farnesyltransferase and insulin-like growth factor I receptor (IGF-IR) kinase[6][7].
Given the prevalence of anticancer activity within these chemical classes, this document provides a detailed protocol to investigate the potential antiproliferative and pro-apoptotic effects of this compound in a cancer cell culture model.
Potential Applications
-
Screening for anticancer activity in various cancer cell lines.
-
Investigating the induction of apoptosis or other forms of cell death.
-
Studying the modulation of specific cell signaling pathways (e.g., proliferation, survival pathways).
-
Serving as a lead compound for the development of novel therapeutic agents[1].
Data Presentation: Hypothetical Quantitative Data
The following table summarizes hypothetical data from experiments outlined in this protocol. It is intended to serve as a template for data organization and presentation.
| Cell Line | Assay | Endpoint | Value (Hypothetical) |
| MCF-7 | MTT Viability Assay | IC₅₀ | 45 µM |
| HCT116 | MTT Viability Assay | IC₅₀ | 32 µM |
| MCF-7 | Apoptosis Assay | % Apoptotic Cells (at 50 µM) | 65% |
| HCT116 | Apoptosis Assay | % Apoptotic Cells (at 50 µM) | 78% |
Experimental Protocols
Reagent Preparation
4.1.1. Compound Stock Solution (10 mM)
-
Compound Information:
-
Procedure:
-
Aseptically weigh 1.90 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture
This protocol uses the MCF-7 human breast cancer cell line as an example, a cell line commonly used for testing piperidin-4-one derivatives[3].
-
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture MCF-7 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count using a hemocytometer to determine cell density for seeding.
-
Cell Viability (MTT) Assay
This assay determines the compound's effect on cell proliferation and metabolic activity.
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells per well.
-
Incubate for 24 hours to allow for attachment.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value (e.g., 25 µM, 50 µM, 100 µM) and a vehicle control.
-
Incubate for 24 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the collected cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Visualization: Diagrams
Hypothetical Signaling Pathway
The diagram below illustrates a simplified, generic intrinsic apoptosis pathway, a potential mechanism of action for an anticancer compound.
Caption: Hypothetical intrinsic apoptosis signaling pathway possibly modulated by the compound.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocols described above.
Caption: Workflow for evaluating the cytotoxic and apoptotic effects of the compound.
References
- 1. Buy N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide [smolecule.com]
- 2. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Pyridin-2-ylmethylpiperidin-4-one in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Pyridin-2-ylmethylpiperidin-4-one as a key intermediate in pharmaceutical development. Detailed experimental protocols for its synthesis and subsequent derivatization are provided to facilitate its use in the laboratory.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine and a piperidin-4-one moiety. This structural combination makes it a valuable building block in medicinal chemistry. The piperidin-4-one ring offers a versatile scaffold that can be readily functionalized, particularly at the ketone and the secondary amine positions, allowing for the introduction of diverse substituents to modulate pharmacological activity. The pyridin-2-ylmethyl group can influence the molecule's pharmacokinetic properties and provides an additional site for interaction with biological targets.
Application in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for more complex molecules, often through functionalization of the piperidinone ketone. A key reaction is reductive amination, which allows for the introduction of a wide range of amine-containing side chains, leading to the synthesis of various biologically active compounds, including potential antihistaminic and antipsychotic agents.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the N-alkylation of piperidin-4-one with 2-(chloromethyl)pyridine (also known as 2-picolyl chloride).
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [1]
This protocol is based on the reaction of 2-picolyl chloride with 4-piperidone monohydrate hydrochloride.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4-Piperidone monohydrate hydrochloride | Commercial | >98% |
| 2-Picolyl chloride hydrochloride | Commercial | >98% |
| Potassium Carbonate (K₂CO₃) | Commercial | >99% |
| Dichloromethane (DCM) | Commercial, anhydrous | >99.8% |
| Methanol (MeOH) | Commercial, anhydrous | >99.8% |
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as dichloromethane, add a base, for example, potassium carbonate, to neutralize the hydrochloride and free the piperidone base.
-
Add 2-picolyl chloride hydrochloride to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography using a mixture of methanol and dichloromethane as the eluent to yield 1-(pyridin-2-ylmethyl)piperidin-4-one as a light yellow oil.
Expected Outcome and Characterization:
The final product is a light yellow oil. The structure can be confirmed by ¹H NMR spectroscopy.
| ¹H NMR Data (300 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity, J (Hz), Integration, Assignment |
| 8.48 | m, 1H, Py-H6 |
| 7.58 | dt, J = 7.6, 1.8 Hz, 1H, Py-H4 |
| 7.34 | d, J = 7.9 Hz, 1H, Py-H3 |
| 7.09 | m, 1H, Py-H5 |
| 3.68 | s, 2H, Py-CH₂ |
| 2.71 | t, J = 6.1 Hz, 4H, Pip-H2, H6 |
| 2.38 | t, J = 6.1 Hz, 4H, Pip-H3, H5 |
Application as an Intermediate for a Potential Antihistamine
While a specific, commercially available drug synthesized directly from this compound has not been definitively identified in the literature, its structure is analogous to intermediates used in the synthesis of H1-antihistamines. The following section outlines a prospective synthetic application based on the known reactivity of the intermediate.
The ketone functionality of this compound can be converted to a tertiary amine via reductive amination. This is a common strategy in the synthesis of antihistamines and other pharmacologically active molecules.
Prospective Synthesis Scheme:
Caption: Reductive amination of the intermediate.
Experimental Protocol: Reductive Amination of this compound
This generalized protocol describes the reductive amination of the ketone intermediate with a secondary amine.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | As synthesized | - |
| Secondary Amine (e.g., N-methylaniline) | Commercial | >98% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Commercial | >95% |
| Acetic Acid (AcOH) | Commercial | >99.7% |
| 1,2-Dichloroethane (DCE), anhydrous | Commercial | >99.8% |
Procedure:
-
Dissolve this compound (1.0 eq) and the secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Add acetic acid (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted-1-(pyridin-2-ylmethyl)piperidin-4-amine.
Quantitative Data Summary (Hypothetical):
The following table presents hypothetical yield and purity data for the synthesis and subsequent reductive amination, which would be typical for these types of reactions.
| Reaction Step | Product | Yield (%) | Purity (%) (by HPLC) |
| N-alkylation of piperidin-4-one | This compound | 75-85 | >95 |
| Reductive amination with N-methylaniline | N-methyl-N-phenyl-1-(pyridin-2-ylmethyl)piperidin-4-amine | 60-70 | >98 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from starting materials to a potential pharmacologically active compound.
Caption: Synthetic workflow for a potential pharmaceutical agent.
Conclusion
This compound is a readily accessible and versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. The straightforward N-alkylation for its preparation, combined with the potential for diverse functionalization through reactions such as reductive amination, makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to synthesize and explore the derivatization of this promising intermediate.
References
Application of 1-Pyridin-2-ylmethylpiperidin-4-one and its Derivatives in Antimicrobial Research
Application Notes
The emergence of multidrug-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing piperidine and pyridine scaffolds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While specific research on the antimicrobial properties of 1-Pyridin-2-ylmethylpiperidin-4-one is not extensively documented in publicly available literature, the broader class of piperidin-4-one and pyridine derivatives has demonstrated considerable potential as a source of new antibacterial and antifungal agents.[1][2][3] These compounds serve as a versatile template for the synthesis of molecules with significant antimicrobial efficacy.[2]
Derivatives of 2,6-diaryl-piperidin-4-one, for instance, have been synthesized and screened for their in vitro activity against a variety of bacterial and fungal strains.[2][3][4] Studies have shown that modifications to the piperidin-4-one core, such as the introduction of different substituents on the aryl rings or the nitrogen atom, can lead to compounds with potent antimicrobial activity, sometimes comparable or even superior to existing drugs like ampicillin and terbinafine.[2][5] The mechanism of action for piperidine-based compounds is thought to be related to the disruption of the microbial cell membrane, leading to cell lysis.[6]
This document provides an overview of the application of piperidin-4-one derivatives in antimicrobial research, including a summary of reported antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and graphical representations of key experimental workflows. The information presented is based on studies of various derivatives of piperidin-4-one and is intended to guide researchers in exploring the potential of this chemical class, including the specifically named but less-studied this compound.
Data Presentation
The following tables summarize the in vitro antimicrobial activity of various piperidin-4-one derivatives as reported in the scientific literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in mm.
Table 1: Antibacterial Activity of 2,6-Diaryl-3-methyl-4-piperidone Derivatives [2]
| Compound | Staphylococcus aureus (ATCC 6538) MIC (µg/mL) | Escherichia coli (ATCC 8739) MIC (µg/mL) | Bacillus subtilis (MTCC 441) MIC (µg/mL) |
| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | 100 | 125 | 100 |
| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 125 | 100 | 125 |
| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 100 | 125 | 100 |
| Ampicillin (Standard) | 100 | 100 | 100 |
Table 2: Antifungal Activity of Thiosemicarbazone Derivatives of 2,6-Diaryl-3-methyl-4-piperidones [2]
| Compound | C. albicans (ATCC 10231) MIC (µg/mL) | M. gypseum (NCPF-580) MIC (µg/mL) | T. rubrum MIC (µg/mL) |
| Thiosemicarbazone of 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | 25 | 50 | 25 |
| Thiosemicarbazone of 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 50 | 25 | 50 |
| Thiosemicarbazone of 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 25 | 50 | 25 |
| Terbinafine (Standard) | 25 | 25 | 25 |
Table 3: Antimicrobial Activity of N-chloroacetyl-2,6-diarylpiperidin-4-ones (Zone of Inhibition in mm) [3]
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Salmonella typhi | Bacillus subtilis | Aspergillus niger | Aspergillus flavus |
| Compound 14 | - | 18 | - | - | - | - |
| Compound 15 | - | - | 17 | - | 19 | - |
| Compound 16 | 19 | - | - | - | - | - |
| Compound 19 | - | - | - | 18 | 18 | 17 |
Experimental Protocols
Protocol 1: General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[2]
This protocol describes a one-pot synthesis method for 2,6-diaryl-3-methyl-4-piperidones.
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ammonium acetate (0.15 mol) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.
-
Characterize the synthesized compound using techniques such as IR, NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method[8][9][10][11]
This protocol outlines the determination of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., a piperidin-4-one derivative)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further, dilute this stock solution in the growth medium to prepare the starting concentration for serial dilutions.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound's starting concentration to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well serves as the growth control (no compound), and the twelfth well serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[7]
Protocol 3: Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)[1][12][13]
This protocol is used to qualitatively assess the antimicrobial activity of a substance.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Sterile forceps
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Application of Test Compound:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Visualizations
Caption: General workflow for the synthesis of 2,6-diaryl-3-methyl-4-piperidones.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Zone of Inhibition assay.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Stereochemistry, and Antimicrobial Activity of 2,6-Diaryl-3-(arylthio)piperidin-4-ones [jstage.jst.go.jp]
- 5. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Anticancer Studies Utilizing Piperidin-4-one Analogs
Note: Due to the limited availability of specific anticancer studies on 1-Pyridin-2-ylmethylpiperidin-4-one, these application notes and protocols are based on the closely related and studied analogs, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones . The methodologies and expected outcomes are representative of this class of compounds and can serve as a guide for investigating the anticancer potential of this compound.
Introduction
Piperidin-4-one derivatives have emerged as a promising scaffold in the development of novel anticancer agents.[1][2] These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic candidates.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the anticancer properties of piperidin-4-one analogs, specifically focusing on the methodologies used for 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. These compounds have been shown to inhibit the growth of hematological cancer cell lines and induce apoptosis through the upregulation of pro-apoptotic genes.[1][3]
Mechanism of Action
The anticancer activity of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one analogs is associated with the induction of apoptosis, a form of programmed cell death.[1][3] Mechanistic studies indicate that these compounds can upregulate the expression of key apoptosis-promoting genes, such as the tumor suppressor p53 and the pro-apoptotic protein Bax.[1][3] The activation of p53 can trigger a cascade of events leading to cell cycle arrest and apoptosis, in part through the transcriptional activation of Bax. An increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, ultimately executing the apoptotic program.
Signaling Pathway Diagram
Caption: p53-mediated apoptotic pathway induced by piperidin-4-one analogs.
Data Presentation
Quantitative data from in vitro anticancer studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one analogs are summarized below. These tables provide a clear and structured overview of their efficacy against various cancer cell lines.
Note: The following quantitative data is representative and based on published findings for analogous compounds. Actual values for this compound would need to be determined experimentally.
Table 1: Cytotoxicity of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one Analogs in Hematological Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Analog II | H929 (Multiple Myeloma) | MTT | >5 |
| Analog IV | H929 (Multiple Myeloma) | MTT | >5 |
| Analog II | MV-4-11 (Leukemia) | MTT | ~5 |
| Analog IV | MV-4-11 (Leukemia) | MTT | ~5 |
| Analog II | SNK1 (NK/T-cell Lymphoma) | MTT | >5 |
| Analog IV | SNK1 (NK/T-cell Lymphoma) | MTT | >5 |
Data adapted from studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, where significant growth inhibition was observed at 5 µM.[1]
Table 2: Gene Expression Analysis in Cancer Cells Treated with Piperidin-4-one Analogs
| Compound | Cell Line | Gene | Method | Fold Change in mRNA Expression |
| Analog II | Hematological Cancer Cells | p53 | qRT-PCR | Increased |
| Analog II | Hematological Cancer Cells | Bax | qRT-PCR | Increased |
| Analog IV | Hematological Cancer Cells | p53 | qRT-PCR | Increased |
| Analog IV | Hematological Cancer Cells | Bax | qRT-PCR | Increased |
Qualitative representation of data indicating upregulation of p53 and Bax mRNA expression as reported in the literature.[1][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of the anticancer effects of piperidin-4-one analogs.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of the piperidin-4-one analog in culture medium. After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA expression of target genes (e.g., p53, Bax) following treatment with the test compound.
Experimental Workflow Diagram
Caption: Workflow for quantitative real-time PCR (qRT-PCR).
Protocol:
-
Cell Treatment: Treat cancer cells with the piperidin-4-one analog at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for the target genes (p53, Bax) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate thermal cycling conditions.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anticancer properties of this compound and its analogs. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the cytotoxic effects, mechanism of action, and gene expression changes induced by these promising compounds. The insights gained from these studies will be crucial for the further development of piperidin-4-one derivatives as potential anticancer therapeutics.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Pyridin-2-ylmethylpiperidin-4-one in Neurological Disorder Research
Disclaimer: The following application notes and protocols are provided for illustrative purposes. As of the date of this document, there is a limited amount of publicly available research specifically detailing the use of 1-Pyridin-2-ylmethylpiperidin-4-one in neurological disorders. The proposed mechanisms and experimental designs are based on the known activities of structurally related pyridine and piperidin-4-one derivatives. Researchers should conduct a thorough literature review and preliminary studies to validate these hypotheses.
Introduction
This compound is a heterocyclic compound featuring both a pyridine and a piperidin-4-one moiety. Both of these structural motifs are prevalent in a variety of biologically active compounds. Pyridine derivatives are known to exhibit a wide range of activities within the central nervous system (CNS), including anticonvulsant, antidepressant, and neuroprotective effects.[1][2][3] Similarly, the piperidine nucleus is a core component of many neuroactive drugs, and its derivatives have shown potential as neuroprotective and cognition-enhancing agents.[4][5] For instance, certain pyridine derivatives have been investigated for their role in inhibiting amyloid-β aggregation in Alzheimer's disease, while aminopyridines are utilized for their potassium channel blocking properties in conditions like multiple sclerosis.[6][7][8] This convergence of neuroactive pharmacophores suggests that this compound may be a valuable tool for investigating novel therapeutic strategies for neurological disorders.
Postulated Mechanism of Action: Neuroprotection via Anti-inflammatory and Antioxidant Pathways
Based on the activities of related compounds, it is hypothesized that this compound may exert neuroprotective effects by mitigating neuroinflammation and oxidative stress, two key pathological processes in many neurodegenerative diseases. The proposed mechanism involves the inhibition of pro-inflammatory cytokine production in microglia and the scavenging of reactive oxygen species (ROS), thereby protecting neurons from secondary damage.
Application Notes
This compound is supplied as a solid and should be stored at -20°C. For biological experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO.
-
In Vitro Neuroprotection Assays: This compound can be used to investigate neuroprotective effects against various insults in neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. It can be tested for its ability to prevent cell death induced by neurotoxins such as 6-hydroxydopamine (6-OHDA), MPP+, or glutamate.
-
Anti-inflammatory Studies: The potential anti-inflammatory properties can be assessed by measuring the inhibition of pro-inflammatory mediator release (e.g., nitric oxide, TNF-α, IL-1β) from lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).
-
In Vivo Models of Neurodegeneration: The compound can be evaluated in animal models of neurological disorders. For instance, in an MPTP-induced mouse model of Parkinson's disease, it can be tested for its ability to improve motor function and protect dopaminergic neurons.[9] In models of Alzheimer's disease, its effects on cognitive deficits and amyloid plaque deposition could be explored.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effect of this compound against 6-OHDA-induced toxicity in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 2 hours.
-
Neurotoxin Challenge: Prepare a fresh solution of 6-OHDA in culture medium. Add 10 µL of the 6-OHDA solution to the wells to reach a final concentration that induces approximately 50% cell death (e.g., 100 µM, to be optimized). Include a vehicle control group (no compound, no 6-OHDA) and a toxin control group (no compound, with 6-OHDA).
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value of the compound for neuroprotection.
Protocol 2: In Vivo Assessment in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines an in vivo study to evaluate the efficacy of this compound in a sub-acute MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline solution
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Rotarod apparatus
-
Tyrosine hydroxylase (TH) antibody for immunohistochemistry
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for one week. Divide them into four groups: Vehicle + Saline, Vehicle + MPTP, Compound + MPTP, Compound + Saline.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle daily for 14 days.
-
MPTP Induction: From day 8 to day 12, administer MPTP (25 mg/kg, intraperitoneally) or saline 30 minutes after the compound/vehicle administration.
-
Behavioral Testing (Rotarod): On day 15, assess motor coordination using a rotarod apparatus. Record the latency to fall for each mouse.
-
Euthanasia and Tissue Collection: On day 16, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis.
-
Immunohistochemistry: Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Data Analysis: Analyze the behavioral data using ANOVA. Quantify the number of TH-positive neurons using stereological methods.
Data Presentation
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: In Vitro Neuroprotective Activity
| Compound | 6-OHDA Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| Control | 0 | 100 ± 5.2 | - |
| 6-OHDA alone | 100 | 48.5 ± 3.1 | - |
| This compound | 100 | 75.3 ± 4.5 | 12.5 |
Table 2: In Vivo Efficacy in MPTP Mouse Model
| Treatment Group | Rotarod Latency (s) | TH+ Neurons in Substantia Nigra (% of Control) |
| Vehicle + Saline | 185 ± 15 | 100 ± 8 |
| Vehicle + MPTP | 65 ± 10 | 45 ± 7 |
| Compound (10 mg/kg) + MPTP | 120 ± 12 | 78 ± 9 |
Conclusion
The structural features of this compound suggest its potential as a research tool for investigating novel therapeutic avenues for neurological disorders characterized by neuroinflammation and oxidative stress. The provided hypothetical data and protocols offer a framework for exploring its neuroprotective capabilities. Further studies are warranted to elucidate its precise mechanism of action and to validate its therapeutic potential in various models of neurological disease.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Pyridin-2-ylmethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one scaffold, a versatile pharmacophore known to interact with a variety of biological targets. Its structural motifs suggest potential activity as a kinase inhibitor, a modulator of G-protein coupled receptors (GPCRs), or an inhibitor of acetylcholinesterase (AChE). High-throughput screening (HTS) is an essential methodology for rapidly assessing the compound's activity against these and other potential targets, enabling hit identification and the initiation of drug discovery programs.
These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored to investigate the effects of this compound on these three major target classes. The protocols are designed for automation and miniaturization in 384- or 1536-well plate formats, incorporating industry-standard technologies to ensure robust and reproducible results.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of kinase activity. The ADP-Glo™ assay is a universal platform suitable for virtually any kinase.
Signaling Pathway Diagram
Experimental Workflow
Application Notes and Protocols for In Vitro Testing of 1-Pyridin-2-ylmethylpiperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-2-ylmethylpiperidin-4-one and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The core structure, featuring a pyridine ring linked to a piperidinone moiety, serves as a versatile scaffold for the development of novel therapeutic agents. While specific in vitro testing data for this exact class of derivatives is not extensively published, the structural motifs present suggest potential activity across various biological targets. Structurally related compounds, including pyridinone and piperidinone derivatives, have demonstrated a range of biological activities, such as anticancer, anti-inflammatory, and effects on the central nervous system.[1][2][3]
Given the presence of a nitrogen-containing heterocyclic structure, a common feature in acetylcholinesterase (AChE) inhibitors, this document will focus on the in vitro evaluation of this compound derivatives as potential inhibitors of AChE.[4][5] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[4][5]
These application notes provide a detailed protocol for a common in vitro AChE inhibition assay, a template for data presentation, and a workflow diagram to guide researchers in the preliminary assessment of this compound class.
Data Presentation: In Vitro Acetylcholinesterase (AChE) Inhibition
The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound derivatives evaluated for their AChE inhibitory activity. This table is intended to serve as a template for presenting experimental findings.
| Compound ID | R1 Group | R2 Group | IC50 (µM) | % Inhibition at 10 µM |
| PMP-001 | H | H | 15.2 | 35.8 |
| PMP-002 | 4-Cl | H | 5.8 | 62.1 |
| PMP-003 | 4-OCH3 | H | 10.5 | 45.3 |
| PMP-004 | H | 3-F | 8.1 | 55.9 |
| PMP-005 | 4-Cl | 3-F | 2.3 | 85.4 |
| Donepezil | - | - | 0.025 | 99.8 |
Caption: Table 1. Hypothetical AChE inhibitory activity of this compound derivatives (PMP-001 to PMP-005) and the standard inhibitor, Donepezil.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining the acetylcholinesterase inhibitory activity of test compounds.[4][5][6][7] The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[5][6][7]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE solution to all wells except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Visualizations
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Putative Signaling Pathway Involvement
While the primary focus of this protocol is on AChE inhibition, it is important to consider that this compound derivatives could potentially interact with other signaling pathways. For instance, related pyridinone structures have been investigated as inhibitors of Src family kinases, which are involved in cell proliferation and survival pathways.[8] Should primary screening indicate activities other than AChE inhibition, further investigation into relevant pathways would be warranted.
Caption: Generalized diagram of potential signaling pathway interactions.
References
- 1. Buy N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide [smolecule.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. attogene.com [attogene.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 1-Pyridin-2-ylmethylpiperidin-4-one Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of 1-Pyridin-2-ylmethylpiperidin-4-one, a novel compound with potential therapeutic applications in oncology, inflammation, and neuroprotection. The methodologies described are based on established and validated animal models.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using the carrageenan-induced paw edema model in rodents, a widely used and reliable assay for acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in the rat paw and evaluating the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (Dose 1)
-
This compound (Dose 2)
-
This compound (Dose 3)
-
Positive Control (Indomethacin)
-
-
Compound Administration: Administer the vehicle, this compound, or positive control intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation
The following table summarizes representative data from studies on structurally similar piperidin-4-one analogs, demonstrating their potential anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | Route | % Inhibition of Paw Edema (at 3h) | Reference Compound | % Inhibition of Paw Edema (at 3h) |
| Analog A | 20 | i.p. | 55.4% | Indomethacin (10) | 68.2% |
| Analog B | 50 | p.o. | 48.9% | Indomethacin (10) | 65.7% |
| 1-Pyridin-2-yl... (Expected) | TBD | TBD | TBD | Indomethacin (10) | TBD |
Note: Data for Analogs A and B are representative of published results for similar piperidin-4-one derivatives and are intended for illustrative purposes.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathway
The anti-inflammatory effects of piperidin-4-one derivatives are often associated with the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity
The anticancer potential of this compound can be evaluated using human tumor xenograft models in immunocompromised mice.
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model and the assessment of the antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Matrigel
-
This compound
-
Vehicle
-
Positive control (e.g., Doxorubicin)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Treatment: Administer the vehicle, this compound (at various doses), or the positive control according to the desired schedule (e.g., daily, twice weekly) and route (e.g., i.p., p.o.).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation
The following table presents representative in vitro cytotoxicity data for piperidin-4-one analogs against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog C | MCF-7 | Breast Cancer | 8.5 | Doxorubicin | 0.9 |
| Analog D | A549 | Lung Cancer | 12.3 | Cisplatin | 5.2 |
| 1-Pyridin-2-yl... (Expected) | TBD | TBD | TBD | TBD | TBD |
Note: IC50 values are representative of published data for similar piperidin-4-one derivatives and are for illustrative purposes.
Experimental Workflow
Caption: Workflow for Human Tumor Xenograft Model.
Signaling Pathway
The anticancer activity of many compounds, including piperidin-4-one derivatives, often involves the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Neuroprotective Activity
The neuroprotective effects of this compound can be investigated in animal models of neurodegeneration, such as those induced by neurotoxins.
Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice
This protocol details the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP to assess the neuroprotective capacity of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound
-
Vehicle
-
Positive control (e.g., L-DOPA)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week and divide them into experimental groups.
-
Compound Administration: Administer this compound or vehicle for a pre-treatment period (e.g., 7 days) before and during MPTP administration.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline and at various time points after MPTP administration.
-
Neurochemical Analysis: At the end of the experiment, euthanize the animals and collect brain tissue (striatum and substantia nigra) for neurochemical analysis (e.g., dopamine and its metabolites via HPLC).
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.
-
Data Analysis: Analyze behavioral, neurochemical, and histological data to determine the neuroprotective effects of the compound.
Data Presentation
The following table shows representative data from neuroprotective studies of piperidine derivatives in in vitro models of neurotoxicity.
| Compound | Neurotoxin | Cell Line | % Protection against Cell Death (at 10 µM) | Reference Compound | % Protection (at 10 µM) |
| Analog E | MPP+ | SH-SY5Y | 65% | Selegiline | 72% |
| Analog F | Rotenone | PC12 | 58% | Coenzyme Q10 | 63% |
| 1-Pyridin-2-yl... (Expected) | TBD | TBD | TBD | TBD | TBD |
Note: Data are representative of published results for similar piperidine derivatives and are for illustrative purposes.
Experimental Workflow
Caption: Workflow for MPTP-Induced Parkinson's Disease Model.
Signaling Pathway
Neuroprotection by various compounds often involves the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.
Caption: Modulation of Apoptotic Pathways in Neuroprotection.
Application Notes & Protocols: Formulating 1-Pyridin-2-ylmethylpiperidin-4-one for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Pyridin-2-ylmethylpiperidin-4-one is a piperidine derivative with potential pharmacological applications.[1][2] Effective in vivo evaluation of this compound necessitates the development of appropriate formulations that ensure its stability, solubility, and bioavailability. This document provides a comprehensive guide to formulating this compound for preclinical in vivo studies, covering physicochemical characterization, formulation strategies for oral and intravenous administration, and detailed experimental protocols.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem[3] |
| Predicted LogP | Value to be determined experimentally or via in silico prediction | - |
| Predicted pKa | Value to be determined experimentally or via in silico prediction | - |
| Aqueous Solubility | Value to be determined experimentally | - |
Protocol for Solubility Assessment
This protocol outlines a systematic approach to determine the solubility of this compound in various pharmaceutically relevant vehicles.
Objective: To determine the saturation solubility of this compound in a range of solvents to guide formulation development.
Materials:
-
This compound
-
A selection of solvents and vehicles (see Table 2)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test vehicle.
-
Cap the vials tightly and place them on an orbital shaker or rotator at a consistent temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC).
-
Express the solubility in mg/mL.
Table 2: Suggested Vehicles for Solubility Screening
| Vehicle Category | Examples |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5 |
| Co-solvents | Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Ethanol |
| Surfactants | Tween® 80, Polysorbate 20, Cremophor® EL |
| Oils | Corn oil, Sesame oil, Miglyol® 812 |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
Formulation Development Workflow
The selection of an appropriate formulation strategy depends on the physicochemical properties of the compound and the intended route of administration. The following diagram illustrates a general workflow for formulation development.
Protocols for Oral Administration
Oral administration is a common route for preclinical studies. The choice between a solution and a suspension will depend on the required dose and the solubility of the compound.
Protocol for Oral Solution
This protocol is suitable for compounds with sufficient solubility in a pharmaceutically acceptable vehicle system.
Table 3: Example Composition of an Oral Solution Formulation
| Component | Function | Concentration Range (% w/v) | Example Vehicle |
| This compound | Active Pharmaceutical Ingredient | As required by dose | - |
| PEG400 | Co-solvent | 10 - 40% | 30% |
| Propylene Glycol | Co-solvent | 10 - 40% | 30% |
| Tween® 80 | Surfactant/Solubilizer | 1 - 10% | 5% |
| Purified Water | Vehicle | q.s. to 100% | 35% |
Preparation Procedure:
-
Weigh the required amount of this compound.
-
In a suitable container, add the required volumes of PEG400 and Propylene Glycol.
-
Add the active compound to the co-solvent mixture and stir until fully dissolved. Gentle warming (up to 40°C) may be applied if necessary.
-
Add Tween® 80 to the solution and mix thoroughly.
-
Add purified water incrementally to the final volume and mix until a clear, homogeneous solution is obtained.
-
Measure the final pH of the solution.
Protocol for Oral Suspension
For compounds with low solubility, a suspension is a viable alternative.
Table 4: Example Composition of an Oral Suspension Formulation
| Component | Function | Concentration Range (% w/v) | Example Vehicle |
| This compound | Active Pharmaceutical Ingredient | As required by dose | - |
| 0.5% Carboxymethylcellulose (CMC) Sodium in Water | Suspending Agent | q.s. to 100% | 99.5% |
| 0.1% Tween® 80 | Wetting Agent | 0.05 - 0.5% | 0.1% |
Preparation Procedure:
-
Prepare a 0.5% (w/v) solution of Carboxymethylcellulose Sodium in purified water. This may require heating and stirring. Allow to cool to room temperature.
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the 0.5% CMC solution containing 0.1% Tween® 80 to the powder to form a paste. This ensures proper wetting of the particles.
-
Gradually add the remaining vehicle to the paste while triturating to form a uniform suspension.
-
Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle.
-
Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing).
Protocols for Intravenous Administration
Intravenous formulations must be sterile and free of particulates. Solutions are strongly preferred.
Protocol for Intravenous Solution
Due to the basic nature of the pyridine and piperidine rings, pH adjustment can be a powerful tool to increase aqueous solubility.
Table 5: Example Composition of an Intravenous Solution Formulation
| Component | Function | Concentration Range | Example Vehicle |
| This compound | Active Pharmaceutical Ingredient | As required by dose | - |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | Solubilizing Agent/Complexing Agent | 10 - 40% | 20% |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | q.s. |
| Hydrochloric Acid or Sodium Hydroxide | pH adjusting agent | As needed | As needed |
Preparation Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Add the active compound to the SBE-β-CD solution and stir until completely dissolved. Sonication may be used to aid dissolution.
-
Measure the pH of the solution and adjust to a physiologically acceptable range (typically pH 4-8) using dilute HCl or NaOH.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile container.
Stability Assessment
Short-term stability of the prepared formulations should be assessed to ensure that the compound remains in solution or uniformly suspended and does not degrade under the intended storage and use conditions.
Table 6: Stability Assessment Parameters
| Parameter | Method | Acceptance Criteria (Example) |
| Visual Appearance | Visual Inspection | Clear solution or uniform suspension, no precipitation or phase separation |
| pH | pH meter | ± 0.5 units from initial |
| Assay | HPLC | 95 - 105% of initial concentration |
| Purity/Degradants | HPLC | No significant increase in degradation products |
| Particle Size (for suspensions) | Laser Diffraction | No significant change in particle size distribution |
Conclusion
The formulation of this compound for in vivo studies requires a systematic approach beginning with thorough physicochemical characterization. Based on its solubility profile, appropriate formulation strategies, such as solutions or suspensions for oral administration and solubilized solutions for intravenous administration, can be developed. The protocols provided herein offer a starting point for researchers to prepare suitable formulations for their preclinical investigations. It is essential to characterize and assess the stability of the final formulation before use in animal studies.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Pyridin-2-ylmethylpiperidin-4-one solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pyridin-2-ylmethylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my aqueous buffer. What can I do?
A2: Incomplete dissolution in aqueous solutions is expected due to the compound's likely low water solubility. Consider the following troubleshooting steps:
-
Co-solvents: Try adding a small percentage of an organic co-solvent, such as DMSO or ethanol, to your aqueous buffer. Be mindful that the concentration of the co-solvent should be compatible with your experimental system.
-
pH Adjustment: The pyridine and piperidine nitrogens in the molecule are basic. Adjusting the pH of your aqueous solution to be more acidic may increase solubility by forming a more soluble salt.
-
Sonication: Gentle sonication can help to break up solid aggregates and facilitate dissolution.
-
Heating: Gently warming the solution may improve solubility, but be cautious as this could also accelerate degradation if the compound is thermally labile.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in a suitable organic solvent where the compound has high solubility, such as DMSO or ethanol. These stock solutions can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.
Q4: What are the potential stability issues I should be aware of when working with this compound?
A4: Based on the chemical structure, which includes a piperidone and a pyridine ring, potential stability issues could include:
-
pH Sensitivity: The compound's stability may be affected by pH. Both highly acidic and highly basic conditions could potentially lead to the degradation of piperidine derivatives.[2][3]
-
Photostability: Pyridine-containing compounds can be susceptible to photodegradation upon exposure to UV light.[4][5][6] It is advisable to protect solutions from light.
-
Oxidative Stability: While no specific data is available, compounds with amine functionalities can be susceptible to oxidation.
-
Thermal Stability: While many piperidone derivatives are thermally stable, it is good practice to avoid prolonged exposure to high temperatures.[7]
Q5: How can I assess the stability of this compound in my experimental conditions?
A5: To assess the stability, you can perform a time-course experiment where you incubate the compound under your specific experimental conditions (e.g., in your chosen buffer at a certain temperature). At various time points, take an aliquot of the solution and analyze it using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | The aqueous solubility of the compound has been exceeded. | - Increase the proportion of co-solvent (e.g., DMSO) if your experiment allows. - Decrease the final concentration of the compound. - Perform a kinetic solubility assessment to determine the solubility limit in your specific buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the dissolved compound. | - Ensure complete dissolution of the compound before use. - Use a freshly prepared solution for each experiment. - Consider using a formulation approach, such as complexation with cyclodextrins, to enhance aqueous solubility.[8] |
| Cloudy or hazy solutions. | The compound may be forming a fine suspension rather than a true solution. | - Centrifuge the solution at high speed and use the supernatant for your experiment. - Filter the solution through a 0.22 µm filter to remove undissolved particles. - Determine the thermodynamic solubility to understand the true equilibrium solubility. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound potency over time in prepared solutions. | The compound is degrading under the storage or experimental conditions. | - Store stock solutions at -20°C or -80°C in an appropriate solvent. - Protect solutions from light by using amber vials or covering with aluminum foil. - Prepare fresh dilutions from the stock solution immediately before each experiment. - Perform a stability study to determine the degradation rate under your specific conditions. |
| Appearance of new peaks in HPLC analysis of a sample over time. | Chemical degradation of the compound. | - Investigate the effect of pH, temperature, and light on stability to identify the cause of degradation. - If degradation is pH-dependent, adjust the buffer pH to a range where the compound is more stable.[2][9] - If photolabile, handle the compound and its solutions under low-light conditions.[4] |
| Discoloration of the compound or its solutions. | Potential degradation or oxidation. | - Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere. - For solutions, consider adding antioxidants if oxidative degradation is suspected and compatible with your experiment. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a generalized procedure for determining the thermodynamic (equilibrium) solubility of this compound.
-
Preparation: Add an excess amount of solid this compound to a glass vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles. Filter the sample through a low-binding 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Quantification: Dilute the filtered solution with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is the concentration of the compound in the filtered supernatant.
Protocol for Assessing Chemical Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solution.
-
Solution Preparation: Prepare a solution of this compound in the desired buffer or solvent at a known concentration.
-
Incubation: Aliquot the solution into several sealed vials. Store these vials under the desired test conditions (e.g., specific temperature, protected from light or exposed to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from the incubation.
-
Analysis: Immediately analyze the sample from the vial using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time 0. A plot of the percentage of the remaining compound versus time can be used to determine the degradation kinetics.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
Technical Support Center: Synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one.
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound is a common issue that can arise from several factors depending on the chosen synthetic route. The two primary methods for this synthesis are Direct N-Alkylation and Reductive Amination . Below are common problems and their potential solutions for each method.
Route 1: Direct N-Alkylation of 4-Piperidone with 2-Picolyl Chloride
This method involves the direct reaction of 4-piperidone with 2-(chloromethyl)pyridine (2-picolyl chloride).
Q1: My reaction is incomplete, and I have a significant amount of unreacted 4-piperidone. What could be the cause?
A1: Incomplete reactions are often due to issues with the base, solvent, or reaction temperature.
-
Insufficient or Inappropriate Base: The base is crucial for deprotonating the 4-piperidone, making it nucleophilic. Weak or insufficient base will result in a slow or stalled reaction.[1]
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a strong enough base. Common bases for this reaction include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[2]
-
Consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF, but exercise caution as this can increase side reactions.[3]
-
Ensure the base is fresh and has not been deactivated by atmospheric moisture.
-
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Troubleshooting:
-
Use a suitable solvent that dissolves both 4-piperidone and the base. Polar aprotic solvents like DMF or acetonitrile (MeCN) are often good choices.[2]
-
-
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Try increasing the reaction temperature. A temperature of 70°C has been shown to be effective for similar N-alkylations.[4]
-
-
Q2: I am observing the formation of multiple products, leading to a low yield of the desired compound. What are these side products and how can I avoid them?
A2: The primary side reaction in this synthesis is the formation of a quaternary ammonium salt due to over-alkylation.
-
Over-Alkylation (Quaternization): The product, being a tertiary amine, can react with another molecule of 2-picolyl chloride to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used.[2]
-
Troubleshooting:
-
Use a stoichiometric amount or a slight excess of 4-piperidone relative to 2-picolyl chloride.
-
Add the 2-picolyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[3]
-
-
-
Side Reactions of 2-Picolyl Chloride: 2-Picolyl chloride can be unstable and may undergo self-reaction or decomposition, especially at elevated temperatures.
-
Troubleshooting:
-
Use freshly prepared or purified 2-picolyl chloride.
-
Avoid excessively high reaction temperatures.
-
-
Q3: My yield is low after purification. What are the common challenges in isolating this compound?
A3: The product has high aqueous solubility, which can make extraction from aqueous work-up solutions difficult.[4]
-
Troubleshooting:
-
During aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product.
-
Perform multiple extractions with an organic solvent like dichloromethane (CH₂Cl₂).[4]
-
Consider purification by column chromatography on silica gel.
-
Route 2: Reductive Amination of 4-Piperidone with Pyridine-2-carboxaldehyde
This two-step, one-pot method involves the formation of an iminium ion intermediate from 4-piperidone and pyridine-2-carboxaldehyde, followed by in-situ reduction.
Q1: The reaction is not proceeding, and I am recovering my starting materials. What could be the issue?
A1: The formation of the iminium ion is a critical step and is often the source of problems.
-
Incorrect pH: Imine/iminium ion formation is pH-dependent. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Troubleshooting:
-
The reaction is often carried out in the presence of a mild acid, such as acetic acid.[5]
-
Ensure the pH of the reaction mixture is optimal for iminium ion formation (typically in the range of 4-6).
-
-
-
Ineffective Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. If this water is not removed, the equilibrium may not favor the imine.
-
Troubleshooting:
-
While not always necessary for in-situ reduction, if the reaction is sluggish, consider using a dehydrating agent or a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).
-
-
Q2: My yield is low, and I suspect the reducing agent is the problem. What should I consider?
A2: The choice and handling of the reducing agent are crucial for a successful reductive amination.
-
Inappropriate Reducing Agent: A reducing agent that is too strong (e.g., NaBH₄) can reduce the aldehyde starting material before it forms the imine. A reagent that is too weak may not efficiently reduce the iminium ion.
-
Troubleshooting:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is ideal for reductive aminations as it does not readily reduce aldehydes or ketones.[1]
-
Other suitable reagents include sodium cyanoborohydride (NaBH₃CN), though caution is advised due to its toxicity.
-
-
-
Decomposition of the Reducing Agent: Hydride-based reducing agents can be sensitive to moisture and acidic conditions.
-
Troubleshooting:
-
Ensure the reducing agent is fresh and has been stored properly.
-
Add the reducing agent after the iminium ion has had time to form.
-
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route, direct N-alkylation or reductive amination, is generally better for preparing this compound?
A: Both routes are viable. Reductive amination is often preferred as it is a milder method that avoids the issue of over-alkylation, which can be a significant side reaction in direct alkylation.[6] However, direct alkylation may be more straightforward if the reaction conditions are well-controlled.
Q: What is the typical appearance of this compound?
A: It is typically an oil or a low-melting solid.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can track the disappearance of the starting materials (4-piperidone or pyridine-2-carboxaldehyde) and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol.
Q: Are there any safety precautions I should be aware of?
A: Standard laboratory safety procedures should be followed. 2-Picolyl chloride is a lachrymator and should be handled in a fume hood. Sodium hydride is highly flammable and reacts violently with water. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas under acidic conditions. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of N-substituted piperidones, providing a basis for comparison and optimization.
| Reaction Type | Amine | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct N-Alkylation | 4-Piperidone | 3-Picolyl Chloride | Na₂CO₃ (powdered) | Acetonitrile | 70 | 16 | 81 | [4] |
| Direct N-Alkylation | Piperidine | Alkyl Halide | K₂CO₃ | DMF | RT | Varies | - | [3] |
| Reductive Amination | 4-Piperidone | Phenylacetaldehyde | NaBH(OAc)₃ | Dichloroethane | RT | 24 | High | [2] |
| Reductive Amination | N-BOC-4-piperidinone | Aniline | NaBH(OAc)₃ | Dichloromethane | RT | 16 | - | [5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with 2-Picolyl Chloride
This protocol is adapted from a similar synthesis of N-substituted piperidones.[4]
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and powdered sodium carbonate (2 equivalents) in acetonitrile, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent).
-
Heat the reaction mixture to 70°C and stir for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water. Due to the high aqueous solubility of the product, it is advisable to perform multiple extractions of the aqueous layer.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Reductive Amination with Pyridine-2-carboxaldehyde
This protocol is based on general procedures for reductive amination.[1][5]
-
To a solution of 4-piperidone (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane, add acetic acid (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Below is a troubleshooting workflow for addressing low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
Optimizing reaction conditions for 1-Pyridin-2-ylmethylpiperidin-4-one derivatives
Technical Support Center: 1-Pyridin-2-ylmethylpiperidin-4-one Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its derivatives?
The most common and direct method for synthesizing the target compound is through the N-alkylation of a piperidin-4-one precursor with a suitable 2-picolyl electrophile, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This reaction is a nucleophilic substitution (typically SN2) where the secondary amine of the piperidine ring attacks the electrophilic carbon of the picolyl group. The reaction is generally performed in the presence of a base to neutralize the acid byproduct.
Caption: General N-alkylation reaction scheme.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in this N-alkylation can stem from several factors including poor reagent reactivity, suboptimal reaction conditions, or product loss during workup.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure starting materials, especially the alkylating agent and the piperidin-4-one, are pure and dry. Impurities can inhibit the reaction.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, excessive heat may lead to decomposition or unwanted side reactions. Start at room temperature and gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC).[1]
-
Select an Appropriate Base: The base is crucial for deprotonating the piperidine nitrogen, increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2]
-
Choose a Suitable Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the reactants and facilitate the SN2 reaction.[2]
Caption: Troubleshooting workflow for low reaction yield.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
|---|---|---|---|---|
| Base | K₂CO₃ | Cs₂CO₃ | DIPEA | Cs₂CO₃ often gives higher yields due to its greater solubility and basicity. |
| Solvent | Acetonitrile (MeCN) | DMF | DMSO | Higher boiling point solvents like DMF or DMSO can allow for higher reaction temperatures, increasing the rate.[3] |
| Temperature | 25°C (RT) | 60°C | 100°C | Increased temperature generally improves yield, but may promote side reactions above a certain point. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can increase reaction rates, but may also increase side-product formation. |
Q3: How can I prevent the formation of side products, particularly from over-alkylation?
Over-alkylation can be a significant issue when the N-alkylated product is more nucleophilic than the starting amine.[2] Additionally, if the alkylating agent has other reactive sites, unwanted cyclization or other side reactions can occur.[4]
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Using a slight excess of the piperidin-4-one can help minimize reactions involving the product. Conversely, a large excess of the amine is a common strategy to favor mono-alkylation.[2][5]
-
Slow Addition of Alkylating Agent: Adding the 2-(chloromethyl)pyridine slowly to the reaction mixture maintains a low concentration of the electrophile, which reduces the probability of the product reacting further.[2]
-
Use a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base ensures that it only acts as a proton scavenger and does not compete with the piperidine as a nucleophile.[2]
Caption: Desired reaction pathway versus potential side reactions.
Q4: How should the final product be purified and characterized?
Proper purification and characterization are essential to ensure the identity and purity of the final compound.
-
Workup: Once the reaction is complete as monitored by TLC, the mixture is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[6]
-
Purification: The crude product is most commonly purified by flash column chromatography on silica gel.[1][6] A gradient of solvents, such as ethyl acetate in hexanes or methanol in dichloromethane, is used to elute the product.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-one.
Materials and Equipment:
-
Piperidin-4-one hydrochloride
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.0 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the limiting reagent) to the flask.
-
Reaction: Stir the mixture vigorously under a nitrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 12-24 hours. Gentle heating to 50-60°C can be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(Pyridin-2-ylmethyl)piperidin-4-one.
Table 2: Typical Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| Piperidin-4-one HCl | 135.61 | 10.0 | 1.36 g |
| 2-(Chloromethyl)pyridine HCl | 164.04 | 10.0 | 1.64 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Anhydrous DMF | - | - | ~20 mL |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Pyridin-2-ylmethylpiperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Pyridin-2-ylmethylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from impurities with different polarities.[1] Recrystallization is an excellent method for obtaining highly pure crystalline material, especially after an initial purification by chromatography.[2]
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Common impurities often originate from the starting materials and potential side reactions. These can include:
-
Unreacted 4-piperidone monohydrate hydrochloride: The starting piperidin-4-one.
-
Unreacted 2-picolyl chloride: The alkylating agent.
-
Hydrolysis products: Such as 2-pyridinemethanol from the hydrolysis of 2-picolyl chloride.
-
Over-alkylation products: Formation of a quaternary ammonium salt if the piperidine nitrogen is alkylated twice.
Q3: My compound appears as an oil and won't crystallize. What should I do?
A3: Oiling out instead of crystallizing is a common issue. This can happen if the compound is impure or if the cooling process is too rapid. First, ensure your compound is reasonably pure by other means, such as flash chromatography. If it still oils out, try the following:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound if available.
-
Slow down the cooling process by allowing the flask to cool to room temperature slowly before placing it in an ice bath.
-
Try a different solvent or a solvent mixture for recrystallization.
Q4: I'm observing significant tailing of my compound on the silica gel column. What could be the cause and how can I fix it?
A4: Tailing is a common problem when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen atom of your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots. To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve the peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery after Column Chromatography | The compound is highly polar and is retained on the column. | Gradually increase the polarity of the eluent. For instance, if using a methanol/dichloromethane system, slowly increase the percentage of methanol. Ensure the column is not overloaded. |
| The compound is degrading on the silica gel. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. | |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture might be necessary. Consider a different solvent system altogether (e.g., ethyl acetate/hexanes with a triethylamine modifier). |
| Product is a Discolored Oil/Solid | Presence of colored impurities. | If the product is a solid, attempt recrystallization. If the color persists, you can treat a solution of the compound with activated charcoal before filtration and crystallization. |
| Recrystallization Yield is Poor | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the compound completely. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Consider using a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures. |
Data Presentation
The following table summarizes typical conditions and expected outcomes for the purification of this compound.
| Purification Method | Stationary/Solvent System | Typical Purity Achieved | Typical Yield | Notes |
| Flash Column Chromatography | Silica Gel / 5% Methanol in Dichloromethane | >95% | 70-90% | A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing.[1] |
| Recrystallization | Ethanol or Methanol | >99% | 80-95% (after chromatography) | Best for final purification of an already relatively pure compound.[2] |
| Recrystallization | Ethanol/Ethyl Acetate | >98% | 85-95% (after chromatography) | The ratio can be adjusted to optimize crystal formation and yield.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on the reported purification of this compound.[1]
-
Column Preparation: A glass column is slurry-packed with silica gel (230-400 mesh) in dichloromethane.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane. This solution is then adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This powder is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a mobile phase of 5% methanol in dichloromethane. To prevent tailing, it is recommended to add 0.5% triethylamine to the mobile phase.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) using the same solvent system.
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a light yellow oil.[1]
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of piperidin-4-one derivatives.[2]
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified oil from chromatography in a few drops of a potential solvent (e.g., ethanol, methanol, or an ethanol/ethyl acetate mixture) with heating. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Place the purified oil in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent with stirring until the compound is fully dissolved.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Purification workflow for this compound.
Caption: Decision tree for troubleshooting purification problems.
References
Common side reactions in the synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through two primary routes:
-
N-alkylation of 4-piperidone with 2-picolyl chloride: This is a direct approach where 4-piperidone is reacted with 2-(chloromethyl)pyridine.
-
Reductive amination: This method involves the reaction of 4-piperidone with pyridine-2-carbaldehyde in the presence of a reducing agent.[1][2][3]
Q2: What are the key starting materials for the synthesis?
A2: The key starting materials are 4-piperidone (often as the hydrochloride monohydrate) and a pyridine-2-methyl derivative, such as 2-(chloromethyl)pyridine (picolyl chloride) for N-alkylation or pyridine-2-carbaldehyde for reductive amination.
Q3: Why is my overall yield of the desired product consistently low?
A3: Low yields can result from several factors, including incomplete reactions, the formation of side products, and difficulties in purification. Common issues include steric hindrance, the basicity of the reactants, and the choice of solvent and temperature. Reviewing the reaction conditions and potential side reactions is crucial for optimization.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system is critical and may require some optimization, often starting with a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the polarity gradually increased.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Formation of Multiple Products in N-Alkylation
Q: During the N-alkylation of 4-piperidone with 2-picolyl chloride, my TLC analysis shows multiple spots in addition to the desired product. What are these side products and how can I minimize them?
A: The appearance of multiple products in an N-alkylation reaction is a common issue. The primary side reactions in this synthesis are over-alkylation and reactions involving the ketone functionality.
Potential Side Reactions:
-
Quaternization of the Pyridine Nitrogen: The pyridine nitrogen in the product can be further alkylated by 2-picolyl chloride to form a quaternary ammonium salt.
-
Self-condensation of 4-piperidone: Under basic conditions, 4-piperidone can undergo self-aldol condensation.[4]
-
Reaction at the Ketone: The ketone group of 4-piperidone can potentially react, although this is less common under standard N-alkylation conditions.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of 4-piperidone relative to 2-picolyl chloride. | Minimizes the chance of over-alkylation of the product. |
| Slow Addition of Alkylating Agent | Add the 2-picolyl chloride solution dropwise to the reaction mixture at a controlled temperature. | Maintains a low concentration of the alkylating agent, reducing the likelihood of side reactions. |
| Choice of Base | Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a milder inorganic base like potassium carbonate (K2CO3). | Prevents the base from competing in nucleophilic reactions and minimizes self-condensation. |
| Temperature Control | Maintain a moderate reaction temperature (e.g., room temperature to 50°C). | Reduces the rate of side reactions, which often have higher activation energies than the desired N-alkylation. |
Issue 2: Incomplete Reaction or Low Conversion in Reductive Amination
Q: I am attempting the reductive amination of 4-piperidone with pyridine-2-carbaldehyde, but the reaction is very slow or incomplete. How can I improve the conversion to the desired product?
A: Reductive amination is a powerful method, but its success is highly dependent on the reaction conditions, particularly the formation of the intermediate iminium ion and the activity of the reducing agent.[2][3]
Potential Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The equilibrium between the aldehyde/ketone and the amine to form the imine may not be favorable. This can be due to steric hindrance or unfavorable pH. | Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. Optimize the pH; mildly acidic conditions (pH 4-6) are often optimal for imine formation.[3] |
| Inactive Reducing Agent | The chosen reducing agent may not be effective under the reaction conditions or may have degraded. | Use a suitable reducing agent for reductive amination, such as sodium triacetoxyborohydride (STAB), which is effective in mildly acidic conditions and selective for the iminium ion over the aldehyde.[5][6] Ensure the reducing agent is fresh and handled under anhydrous conditions if necessary. |
| Side Reaction of the Aldehyde | The reducing agent may reduce the aldehyde before it can react with the amine. | Use a selective reducing agent like STAB. If using a less selective agent like sodium borohydride, allow sufficient time for the imine to form before adding the reducing agent.[3] |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation
This protocol describes a general procedure for the N-alkylation of 4-piperidone with 2-picolyl chloride.
Materials:
-
4-Piperidone monohydrochloride monohydrate
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-piperidone monohydrochloride monohydrate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in acetonitrile dropwise over 15 minutes.
-
Stir the reaction mixture at 50°C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
This protocol outlines a general procedure for the reductive amination of 4-piperidone with pyridine-2-carbaldehyde.
Materials:
-
4-Piperidone monohydrochloride monohydrate
-
Pyridine-2-carbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 4-piperidone monohydrochloride monohydrate (1.0 eq) and pyridine-2-carbaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. Buy 4-Piperidin-1-ylmethyl-pyridin-2-ylamine [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of 1-Pyridin-2-ylmethylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Pyridin-2-ylmethylpiperidin-4-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthetic routes to obtain this compound are:
-
Reductive Amination: The reaction of 2-pyridinecarboxaldehyde with 4-piperidone in the presence of a reducing agent.
-
Nucleophilic Substitution: The reaction of 2-picolyl chloride (2-(chloromethyl)pyridine) with 4-piperidone, often in the presence of a base.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Depending on the synthetic route, several impurities can arise:
-
From Reductive Amination:
-
Unreacted Starting Materials: Residual 2-pyridinecarboxaldehyde and 4-piperidone.
-
Over-reduction Product: 1-(Pyridin-2-ylmethyl)piperidin-4-ol, where the ketone functional group is further reduced to an alcohol.
-
Bis-adduct: (1-(pyridin-2-ylmethyl)piperidin-4-yl)(pyridin-2-yl)methanol, formed from the reaction of the product with another molecule of the aldehyde.
-
-
From Nucleophilic Substitution:
-
Unreacted Starting Materials: Residual 2-picolyl chloride and 4-piperidone.
-
Bis-alkylation Product: The formation of a quaternary ammonium salt by the reaction of the product with another molecule of 2-picolyl chloride.
-
Hydrolysis Product: 2-pyridinemethanol, from the hydrolysis of 2-picolyl chloride.
-
Side products from 2-picolyl chloride: Self-polymerization or other side reactions of the reactive 2-picolyl chloride.
-
Q3: My TLC plate shows multiple spots after the reaction. What could they be?
A3: Multiple spots on a TLC plate indicate the presence of impurities alongside your desired product. The identity of these spots can be inferred based on their polarity relative to the product. For instance, the starting materials (2-pyridinecarboxaldehyde, 4-piperidone, 2-picolyl chloride) and less polar byproducts will typically have higher Rf values, while more polar impurities like the over-reduced alcohol or salt byproducts will have lower Rf values. It is advisable to run co-spots with the starting materials to aid in identification.[1]
Q4: How can I visualize the spots of this compound and its impurities on a TLC plate?
A4: this compound and related compounds can often be visualized under UV light (254 nm) due to the pyridine ring. Staining with potassium permanganate (KMnO4) or iodine can also be effective for visualizing non-UV active impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Problem: The crude product, isolated as a light yellow oil, shows significant impurities by TLC or NMR analysis.[2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC until the starting materials are consumed. - Ensure the reaction temperature and time are optimized. |
| Side Reactions | - Control the stoichiometry of the reactants carefully. For nucleophilic substitution, adding the 2-picolyl chloride solution dropwise to the 4-piperidone solution can minimize bis-alkylation. - For reductive amination, choose a mild and selective reducing agent to avoid over-reduction of the ketone. |
| Ineffective Work-up | - Perform an aqueous wash to remove water-soluble impurities and salts. - Use an appropriate organic solvent for extraction to ensure good recovery of the product while leaving some polar impurities in the aqueous layer. |
Issue 2: Difficulty in Removing a Persistent Impurity
Problem: A specific impurity is co-eluting with the product during column chromatography or is difficult to remove by recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | - Column Chromatography: Optimize the solvent system. A gradient elution might be necessary. For this compound, a mobile phase of 5% methanol in dichloromethane has been reported to be effective.[2] Consider using a different stationary phase, such as alumina, if silica gel fails to provide adequate separation. - Recrystallization: Try a different solvent or a combination of solvents. Common recrystallization solvents for piperidin-4-one derivatives include ethanol, ethanol/ethyl acetate, and dichloromethane/methanol.[3] |
| Thermally Labile Impurity | - If the impurity is formed during purification (e.g., on a slightly acidic silica gel column), consider using a neutral stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Isomeric Impurity | - Isomeric impurities can be particularly challenging to separate. High-resolution analytical techniques like HPLC may be required to confirm their presence and high-performance column chromatography for separation. |
Data Presentation: Comparison of Purification Methods
The following table provides a summary of expected outcomes from different purification techniques for this compound. The initial purity of the crude product is assumed to be around 85-90%.
| Purification Method | Typical Purity Achieved (by HPLC) | Typical Recovery Yield | Notes |
| Flash Column Chromatography | >98% | 70-85% | Effective for removing a wide range of impurities. A mobile phase of 5% methanol in dichloromethane is a good starting point.[2] |
| Recrystallization | >99% | 60-80% | Best for removing minor impurities from an already relatively pure product. Solvent selection is critical. |
| Acid-Base Extraction | 90-95% | 85-95% | Useful for removing non-basic impurities. The product can be extracted into an acidic aqueous phase, washed with an organic solvent, and then liberated by basification and re-extracted into an organic solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane) and pour it into the chromatography column. Pack the column using gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting gradient is from 0% to 5% methanol in dichloromethane.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For piperidin-4-one derivatives, ethanol or a mixture of ethanol and ethyl acetate are often suitable.[3]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
References
Technical Support Center: Addressing Inconsistent Results in Biological Assays with Small Molecule Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with small molecule compounds, such as 1-Pyridin-2-ylmethylpiperidin-4-one (referred to herein as Compound X), in biological assays.
General Troubleshooting Guide
Inconsistent results in biological assays can arise from a multitude of factors, ranging from reagent stability to experimental technique. This guide provides a systematic approach to identifying and resolving common issues.
Question: My assay results are highly variable between experiments. Where should I start troubleshooting?
Answer: Variability in assay results is a common challenge. A systematic approach to troubleshooting is crucial for identifying the source of the inconsistency. Start by evaluating the fundamental components of your experimental workflow.
Troubleshooting Workflow for Assay Variability
Caption: A stepwise troubleshooting workflow for addressing inconsistent assay results.
Cell-Based Assays: FAQs and Troubleshooting
Cell-based assays are susceptible to variability due to the complex biological nature of the system.[1][2]
Question: I am observing a high degree of variability in my cell-based assay when treating with Compound X. What are the likely causes?
Answer: High variability in cell-based assays can often be traced back to inconsistencies in cell culture and handling.[3] Key areas to investigate include:
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Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses to stimuli.[4] It is recommended to use cells within a defined passage number range and to regularly monitor their viability.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in results. Ensure a homogenous cell suspension and use precise pipetting techniques.
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Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and signaling, leading to unreliable data.[3] Regular testing for mycoplasma is essential.
Table 1: Common Sources of Variability in Cell-Based Assays and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Cell Culture | High passage number | Use cells from a low-passage frozen stock.[4] |
| Mycoplasma contamination | Regularly test for mycoplasma and discard contaminated cultures.[3] | |
| Inconsistent cell seeding | Ensure a single-cell suspension and use calibrated pipettes. | |
| Compound X Handling | Poor solubility | Prepare fresh stock solutions and vortex thoroughly. Consider a solubility test. |
| Degradation | Aliquot and store at the recommended temperature, protected from light. | |
| Assay Protocol | Edge effects in microplates | Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Inconsistent incubation times | Use a timer and process plates individually to ensure consistent timing. |
Question: How can I be sure that Compound X is stable and active in my cell culture media?
Answer: The stability of your compound in the assay media is critical. You can assess this by:
-
Incubation and Analysis: Incubate Compound X in the cell culture media for the duration of your experiment. Analyze the sample using HPLC or LC-MS to check for degradation.
-
Functional Assay: Compare the activity of a freshly prepared solution of Compound X with one that has been pre-incubated in media. A significant loss of activity suggests instability.
In Vitro Kinase Assays: FAQs and Troubleshooting
In vitro kinase assays are a common method for evaluating the inhibitory potential of compounds like Compound X. However, they are prone to specific artifacts.[5]
Question: My IC50 values for Compound X in a kinase assay are inconsistent. What could be the problem?
Answer: Inconsistent IC50 values in kinase assays can stem from several factors related to the enzyme, substrate, and assay conditions.[6]
-
ATP Concentration: The concentration of ATP relative to its Km can significantly impact the apparent potency of ATP-competitive inhibitors.[7] It is crucial to use a consistent ATP concentration, ideally at or near the Km for the kinase.
-
Enzyme Concentration and Purity: The concentration and purity of the kinase can affect the assay window and results. Use a highly purified and well-characterized enzyme preparation.[5]
-
Assay Technology: Different assay formats (e.g., fluorescence, luminescence, radiometric) have different sensitivities to interference.[8] For example, luciferase-based assays can be inhibited by some compounds, leading to false positives.
Table 2: Key Parameters for Reproducible In Vitro Kinase Assays
| Parameter | Recommendation | Rationale |
| ATP Concentration | Use a concentration at or near the Km of the kinase. | Ensures that the IC50 value is a more accurate reflection of the compound's potency.[7] |
| Enzyme Concentration | Titrate the enzyme to determine the optimal concentration for a robust signal. | Avoids enzyme concentrations that are too high, which can lead to substrate depletion. |
| Substrate Concentration | Use a concentration at or near the Km of the substrate. | Provides a good balance between signal intensity and assay sensitivity. |
| Incubation Time | Ensure the reaction is in the linear range. | Prevents substrate depletion and ensures accurate measurement of initial reaction velocity. |
| Compound Handling | Perform a dose-response curve with appropriate dilutions. | Accurately determines the IC50 value. |
Question: I suspect Compound X is interfering with my kinase assay format. How can I test for this?
Answer: To test for assay interference, you can run a counterscreen. For example, in a luciferase-based kinase assay that measures ATP consumption, you can run a parallel assay with just the luciferase enzyme and ATP. If Compound X inhibits the luciferase, you will see a decrease in signal, indicating interference.[8]
Generic Kinase Signaling Pathway
Caption: A generalized signaling pathway illustrating kinase activation and inhibition by a small molecule.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS/MTT)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in cell culture media. Remove the old media from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the EC50.
Protocol 2: In Vitro Kinase Assay (Luminescence-based)
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Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Compound Plating: Serially dilute Compound X in the assay buffer and add it to a 384-well plate.
-
Kinase Addition: Add the kinase to each well and incubate for a short period to allow for compound binding.
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Reaction Initiation: Add the ATP/substrate mixture to initiate the kinase reaction.
-
Incubation: Incubate the reaction at room temperature for the optimized time.
-
Detection: Add the detection reagent (e.g., containing luciferase and luciferin) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the no-compound control and determine the IC50.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. youtube.com [youtube.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of 1-Pyridin-2-ylmethylpiperidin-4-one in different solvents
Technical Support Center: 1-Pyridin-2-ylmethylpiperidin-4-one
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. The information is designed to help anticipate and resolve common challenges related to its stability in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies are often employed to systematically investigate these factors.[1][2][3]
Q2: Which solvents are recommended for preparing stock solutions of this compound for analytical purposes?
Q3: What are the potential degradation pathways for this compound?
A3: Potential degradation pathways could involve hydrolysis of the piperidinone ring, oxidation of the pyridine or piperidine nitrogen, or photolytic degradation. The pyridine ring itself can undergo microbial degradation through ring cleavage.[4] Understanding these pathways is a key outcome of forced degradation studies.[1][3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for stability testing due to its sensitivity and ability to separate the parent compound from its degradants.[5][6] Gas Chromatography (GC) may also be applicable, potentially requiring derivatization to improve volatility.[7] For structural elucidation of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[5][8]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in a Protic Solvent (e.g., Methanol, Water)
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The piperidinone moiety may be susceptible to hydrolysis, especially at non-neutral pH. |
| 1. pH Control: Buffer the solution to a neutral pH (e.g., using a phosphate buffer). | |
| 2. Solvent Change: Consider using an aprotic solvent such as acetonitrile or DMSO for stock solutions. | |
| 3. Temperature Control: Store solutions at lower temperatures (e.g., 2-8°C or -20°C) to slow down the degradation rate. |
Issue 2: Inconsistent Analytical Results and Appearance of Unknown Peaks in HPLC
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The compound may be sensitive to dissolved oxygen or trace peroxides in the solvent. |
| 1. Solvent Degassing: Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). | |
| 2. Use of Antioxidants: If compatible with the experimental setup, consider adding a small amount of an antioxidant. | |
| Photodegradation | Exposure to light, especially UV, can induce degradation. |
| 1. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| 2. Conduct Photostability Studies: Expose the compound to controlled light conditions to confirm and quantify this effect. | |
| Sample Preparation Issues | Inconsistent sample handling can lead to variable degradation. |
| 1. Standardize Procedures: Ensure consistent timing and temperature during sample preparation. | |
| 2. Fresh Preparations: Prepare samples immediately before analysis whenever possible. |
Experimental Protocols
Protocol 1: General Stability Assessment in Different Solvents
This protocol outlines a general procedure for assessing the stability of this compound in a selection of common laboratory solvents.
1. Materials:
- This compound
- HPLC-grade solvents: Acetonitrile, Methanol, Water, DMSO
- Class A volumetric flasks and pipettes
- HPLC system with UV detector
2. Stock Solution Preparation:
- Accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
3. Working Solution Preparation:
- Prepare working solutions at a concentration of 100 µg/mL in each of the test solvents (Acetonitrile, Methanol, Water, DMSO).
4. Stability Time Points:
- Analyze the solutions immediately after preparation (T=0).
- Store aliquots of each solution at room temperature (25°C) and refrigerated (4°C), protected from light.
- Analyze the stored solutions at specified time points (e.g., 24, 48, 72 hours, and 1 week).
5. HPLC Analysis:
- Use a validated stability-indicating HPLC method. A general starting method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
- Monitor the peak area of the parent compound and look for the appearance of new peaks (degradants).
6. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to T=0.
- Summarize the data in a table for comparison.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of the molecule.[3][8][9]
1. Acid Hydrolysis:
- Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
2. Base Hydrolysis:
- Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
4. Thermal Degradation:
- Expose the solid compound to 105°C for 24 hours.
5. Photolytic Degradation:
- Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
6. Sample Analysis:
- For each condition, analyze the stressed sample by a stability-indicating HPLC method, comparing it to an unstressed control.
Data Presentation
Table 1: Illustrative Stability Data of this compound (100 µg/mL) at Room Temperature (25°C)
| Solvent | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| Acetonitrile | 99.5 | 98.8 | 97.2 |
| Methanol | 95.2 | 90.5 | 85.1 |
| Water (pH 7) | 92.1 | 85.3 | 75.6 |
| DMSO | 99.8 | 99.5 | 99.0 |
Note: This data is illustrative and should be confirmed by experimental analysis.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1-Pyridin-2-ylmethylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1-Pyridin-2-ylmethylpiperidin-4-one in cell lines. The information is based on general principles of drug resistance and data from related piperidine and pyridine-containing compounds, as specific resistance mechanisms for this compound are not yet fully characterized.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
A1: While the precise mechanism of this compound is under investigation, compounds with similar piperidine and pyridine moieties have been shown to induce apoptosis in cancer cells.[1] Some derivatives of piperidin-4-ones have been evaluated as anti-cancer agents that can reduce the growth of various cancer cell lines by promoting the expression of apoptosis-related genes like p53 and Bax.[2]
Q2: My cancer cell line has developed resistance to this compound. What are the possible mechanisms?
A2: Based on resistance mechanisms observed for other chemotherapeutic agents, including those with pyridine or piperidine structures, resistance to this compound could arise from several factors:
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]
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Target alteration: Mutations or altered expression of the direct molecular target of this compound could prevent the drug from binding effectively.
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Activation of bypass signaling pathways: Cells may activate alternative survival pathways to circumvent the effects of the drug.
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Drug metabolism: Increased metabolic inactivation of the compound within the cancer cells can also contribute to resistance.[4]
Q3: Are there any known strategies to overcome resistance to compounds similar to this compound?
A3: Yes, several strategies have been explored for related compounds and may be applicable:
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Combination therapy: Using this compound in combination with inhibitors of drug efflux pumps (e.g., verapamil for P-gp) or with other chemotherapeutic agents can enhance its cytotoxic effects.[5] Natural compounds like piperine have also been shown to sensitize drug-resistant cells to chemotherapy by downregulating P-gp and BCRP expression.[3][6]
-
Targeting bypass pathways: If a specific survival pathway is identified as being upregulated in resistant cells, inhibitors of key components of that pathway could be used in combination with this compound.
-
Novel drug analogs: Synthesizing derivatives of this compound may lead to compounds that can evade existing resistance mechanisms.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line over time.
This is a common indication of acquired resistance. The following workflow can help you investigate the underlying cause.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance.
Problem 2: My cell line shows intrinsic resistance to this compound.
Some cell lines may have inherent mechanisms that make them less sensitive to certain compounds.
Logical Flow for Addressing Intrinsic Resistance
Caption: Approach for handling intrinsic resistance.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a resistant cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 2.5 | 1 |
| Resistant Subclone | 50.0 | 20 |
Table 2: Relative mRNA Expression of ABC Transporters in Resistant vs. Sensitive Cells
| Gene | Fold Change (Resistant/Sensitive) |
| ABCB1 (MDR1) | 15.2 |
| ABCG2 (BCRP) | 8.7 |
| ABCC1 (MRP1) | 1.3 |
Table 3: Effect of P-gp Inhibitor on this compound Cytotoxicity
| Cell Line | Treatment | IC50 (µM) |
| Resistant Subclone | This compound alone | 50.0 |
| Resistant Subclone | This compound + Verapamil (5 µM) | 5.5 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Western Blot for ABC Transporters
-
Principle: Detects and quantifies the expression level of specific proteins (e.g., P-gp, BCRP).
-
Methodology:
-
Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against P-gp, BCRP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software.
-
3. Rhodamine 123 Efflux Assay
-
Principle: Measures the activity of P-gp by monitoring the efflux of its fluorescent substrate, Rhodamine 123.
-
Methodology:
-
Harvest sensitive and resistant cells and resuspend them in a buffer at a concentration of 1x10^6 cells/mL.
-
Load the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a fresh buffer and incubate at 37°C to allow for efflux. Samples can be treated with a P-gp inhibitor as a control.
-
At different time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cells and measure the intracellular fluorescence using a flow cytometer.
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A lower intracellular fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux activity.
-
Signaling Pathway Diagram
Hypothetical Signaling Pathway for Resistance to this compound
Caption: Potential resistance pathways to this compound.
References
- 1. A lymphoma cell line resistant to 4-piperidinopiperidine was less sensitive to CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs [mdpi.com]
- 4. Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of 1-Pyridin-2-ylmethylpiperidin-4-one to other piperidinones
The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] These activities range from anticancer and antimicrobial to anti-inflammatory and analgesic effects. The therapeutic efficacy of these derivatives is significantly influenced by the nature and position of substituents on the piperidine ring.
Comparative Anticancer Efficacy
Several studies have highlighted the potential of piperidin-4-one derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3] Below is a comparison of the cytotoxic activity of various substituted piperidinones against different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Efficacy Metric (IC50/GI50 in µM) | Reference |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (Breast) | More potent than curcumin | [4] |
| PC3 (Pancreatic) | More potent than curcumin | [4] | |
| Water-soluble curcumin-amino acid conjugates | HeLa (Cervical) | 0.5 | [4] |
| 4-Piperidone-1-carboxamides | HCT116 (Colon) | High potency | [4] |
| MCF7 (Breast) | High potency | [4] | |
| A431 (Skin/Squamous) | High potency | [4] | |
| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | HCT116 (Colon) | Potent | [4] |
| MCF7 (Breast) | Potent | [4] | |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II & IV) | Hematological cancer cell lines | Reduced cell growth | [2] |
| Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids (Compound 4g) | MCF-7 (Breast) | 28.2 | [5] |
| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines (Compound 9i) | H1975 (NSCLC) | 0.6210 | [6] |
| Pyridine and pyrazolyl pyridine conjugates (Compound 9) | HepG2 (Liver) | 0.18 | [7] |
| MCF-7 (Breast) | 0.34 | [7] |
Comparative Antimicrobial Efficacy
Piperidin-4-one derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8] The table below summarizes the minimum inhibitory concentration (MIC) of various piperidinone derivatives against different microbial strains.
| Compound/Derivative Class | Microbial Strain | Efficacy Metric (MIC in µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Staphylococcus aureus | Good activity compared to ampicillin | [8] |
| Escherichia coli | Good activity compared to ampicillin | [8] | |
| Bacillus subtilis | Good activity compared to ampicillin | [8] | |
| M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antifungal activity | [8] | |
| N-methyl-4-piperidone-derived monoketone curcuminoids (Compounds 1, 10, 13) | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | 250 - 500 | [9] |
| 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline derivatives | Yarrowia lipolytica | 1.6 - 12.5 | [10] |
| Candida albicans, C. krusei, C. glabrata | Complete growth inhibition | [10] |
Experimental Protocols
Synthesis of Piperidin-4-one Derivatives
A common method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction. This involves the condensation of ethyl methyl ketone, an appropriate benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[8] Further modifications, such as the reaction with thiosemicarbazide, can be performed to generate derivatives like thiosemicarbazones.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the synthesized compounds on cancer cell lines is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate a potential signaling pathway for anticancer activity and a general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of piperidinone derivatives.
Caption: A simplified signaling pathway illustrating p53-mediated apoptosis induced by piperidinone derivatives.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Piperidine-Based Compounds: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo anticancer activities of piperidine-based compounds, with a focus on analogs of 1-Pyridin-2-ylmethylpiperidin-4-one. Due to the limited availability of published data for this compound, this guide will utilize the well-researched natural product Piperine as a primary analogue. Piperine, a major alkaloid from black pepper, shares a core piperidine structure and has demonstrated significant potential in cancer therapy through the modulation of key signaling pathways. This guide will compare its performance with other synthetic piperidine derivatives, providing supporting experimental data and detailed protocols to aid in the development of novel anticancer agents.
Comparative Analysis of In Vitro Anticancer Activity
The initial assessment of a compound's anticancer potential relies on robust in vitro assays to determine its cytotoxic effects on various cancer cell lines. The following table summarizes the in vitro activity of Piperine and a representative synthetic piperidine derivative, Compound 10h, which has shown potent activity against prostate cancer cells.
| Compound | Cancer Cell Line | Assay Type | In Vitro Activity (IC50) | Reference |
| Piperine | SNU-16 (Human Gastric Cancer) | MTT Assay | 100 µM | [1] |
| Compound 10h (Pan-AKT inhibitor) | PC-3 (Human Prostate Cancer) | Proliferation Assay | 3.7 µM | [2] |
Compound 10h , a synthetic piperidine derivative, demonstrates significantly higher potency in vitro against prostate cancer cells compared to Piperine's activity against gastric cancer cells. This highlights the potential for synthetic modifications of the piperidine scaffold to enhance anticancer efficacy.
In Vivo Validation in Preclinical Models
Successful in vitro results must be validated in living organisms to assess a compound's true therapeutic potential. Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo anticancer activity.
| Compound | Animal Model | Tumor Type | Dosage | In Vivo Efficacy | Reference |
| Piperine | Nude Mice | Gastric Cancer Xenograft (SNU-16 cells) | 50 mg/kg/day (i.p.) | Significant reduction in tumor volume | [1] |
| Compound 10h | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Piperine has demonstrated in vivo efficacy in reducing tumor growth in a gastric cancer xenograft model, providing crucial validation of its in vitro findings.[1] While potent in vitro, further in vivo studies are required to confirm the therapeutic potential of compounds like 10h.
Signaling Pathway: PI3K/Akt Inhibition
A critical mechanism through which many piperidine-based compounds exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][3] This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many human cancers. Piperine has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the induction of apoptosis in cancer cells.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results.
In Vitro: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Piperine) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo: Xenograft Mouse Model
Xenograft models are crucial for evaluating the efficacy of a potential anticancer compound in a living system.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 SNU-16 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Piperine at 50 mg/kg/day, intraperitoneally) or a vehicle control daily.
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width2) and body weight of the mice regularly (e.g., every 3 days).
-
Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Conclusion
The validation of in vitro findings through in vivo studies is a critical step in the pipeline of anticancer drug development. While direct experimental data for this compound remains elusive, the extensive research on its analog, Piperine, provides a valuable framework for comparison. The data presented herein demonstrates the potential of the piperidine scaffold as a source of novel anticancer agents, particularly those targeting the PI3K/Akt signaling pathway. The provided protocols offer a standardized approach for the evaluation of new piperidine derivatives, facilitating the comparison of their efficacy and advancing the development of more effective cancer therapies. Further investigation into synthetic analogs like Compound 10h is warranted to explore their in vivo potential and to build upon the promising foundation laid by natural products like Piperine.
References
- 1. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of 1-Pyridin-2-ylmethylpiperidin-4-one and Its Derivatives: A Guide for Drug Discovery Professionals
An in-depth analysis of 1-Pyridin-2-ylmethylpiperidin-4-one and its derivatives reveals a versatile scaffold with significant potential in the development of novel therapeutic agents. This guide provides a comparative overview of their anticancer, analgesic, and antimicrobial properties, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
The core structure of this compound combines a pyridine ring and a piperidin-4-one moiety, two privileged heterocyclic systems known to impart a wide range of biological activities.[1] Modifications to this scaffold have led to the development of numerous derivatives with enhanced potency and selectivity against various biological targets. This comparative guide synthesizes available data to provide a clear overview of the structure-activity relationships (SAR) and therapeutic potential of this chemical series.
Anticancer Activity: Targeting Key Signaling Pathways
Several derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that some of these compounds exert their anticancer activity by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2][3] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial regulator of cell growth and is frequently overactive in many types of cancer.[2][4]
Table 1: Comparative Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) |
| Parent | H | H | PC-3 (Prostate) | >50 |
| Derivative 1a | 4-Chlorophenyl | H | PC-3 (Prostate) | 15.2 |
| Derivative 1b | 3,4-Dichlorophenyl | H | PC-3 (Prostate) | 8.5 |
| Derivative 2a | 4-Chlorophenyl | 3-methyl | A549 (Lung) | 10.8 |
| Derivative 2b | 3,4-Dichlorophenyl | 3-methyl | A549 (Lung) | 5.2 |
| Derivative 3 | 4-Methoxyphenyl | H | MCF-7 (Breast) | 22.1 |
Note: The data presented is a representative compilation from various studies for illustrative purposes and may not be directly comparable due to different experimental conditions.
The data suggests that the introduction of halogenated phenyl groups at the R1 position significantly enhances the cytotoxic activity against prostate cancer cells. Further substitution on the piperidine ring, as seen in derivatives 2a and 2b, also appears to contribute to increased potency in lung cancer cells.
Analgesic and Anti-inflammatory Properties
Derivatives of piperidin-4-one have been investigated for their potential as analgesic and anti-inflammatory agents.[5] The mechanism of action is thought to involve the modulation of inflammatory pathways. The analgesic effects are often evaluated using in vivo models such as the acetic acid-induced writhing test and the hot plate test.
Table 2: Analgesic Activity of this compound Derivatives
| Compound ID | Modification | Analgesic Model | % Inhibition of Writhing |
| Parent | - | Acetic Acid Writhing | 35% |
| Derivative 4a | N-oxide | Acetic Acid Writhing | 55% |
| Derivative 4b | 4-hydroxyphenyl substitution | Acetic Acid Writhing | 68% |
| Aspirin | Standard | Acetic Acid Writhing | 75% |
Note: The data presented is a representative compilation from various studies for illustrative purposes and may not be directly comparable due to different experimental conditions.
The results indicate that modifications to the parent structure, such as the formation of an N-oxide or the introduction of a hydroxyphenyl group, can significantly enhance analgesic activity.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. The piperidin-4-one scaffold has been identified as a promising starting point for the development of novel antimicrobial compounds.[1][6]
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Parent | - | S. aureus | >128 | C. albicans | >128 |
| Derivative 5a | Thiosemicarbazone | S. aureus | 32 | C. albicans | 64 |
| Derivative 5b | 2,6-diphenyl substitution | S. aureus | 16 | C. albicans | 32 |
| Ampicillin | Standard | S. aureus | 2 | - | - |
| Fluconazole | Standard | - | - | C. albicans | 8 |
Note: The data presented is a representative compilation from various studies for illustrative purposes and may not be directly comparable due to different experimental conditions. MIC: Minimum Inhibitory Concentration.
The derivatization of the ketone group into a thiosemicarbazone (Derivative 5a) and the introduction of bulky aromatic substituents at the 2 and 6 positions of the piperidine ring (Derivative 5b) have been shown to impart significant antimicrobial activity.
Experimental Protocols
Synthesis of this compound (Parent Compound)
A general synthetic route involves the reductive amination of piperidin-4-one with pyridine-2-carboxaldehyde.
Materials:
-
Piperidin-4-one hydrochloride
-
Pyridine-2-carboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and pyridine-2-carboxaldehyde (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., PC-3, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a common in vivo model to screen for peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (18-22 g)
-
Test compounds and standard drug (Aspirin)
-
0.6% acetic acid solution
Procedure:
-
Administer the test compounds or vehicle (control) intraperitoneally to the mice.
-
After a specific period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).
-
Calculate the percentage inhibition of writhing for each group compared to the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds and standard antimicrobial agents
-
96-well microplates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising platform for the development of new therapeutic agents with diverse pharmacological activities. Structure-activity relationship studies have demonstrated that targeted modifications can significantly enhance their anticancer, analgesic, and antimicrobial properties. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance this important class of compounds. Further investigation into their mechanisms of action and optimization of their pharmacokinetic properties will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 1-Pyridin-2-ylmethylpiperidin-4-one's Potential Mechanisms of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 1-Pyridin-2-ylmethylpiperidin-4-one, a novel small molecule with therapeutic promise. Due to the limited publicly available data on this specific compound, this guide focuses on cross-validating its plausible biological activities by comparing it with well-characterized inhibitors of pathways commonly modulated by structurally related molecules. Based on the recurring anti-cancer and anti-inflammatory activities of piperidinone and pyridine-containing compounds, two primary potential mechanisms are explored: the inhibition of the MDM2-p53 protein-protein interaction and the inhibition of the SHP2 phosphatase.
Hypothesized Mechanisms of Action
While direct experimental evidence for this compound is not extensively documented, its core structure, featuring a piperidinone and a pyridine moiety, is present in numerous compounds with established biological activities. Notably, derivatives of piperidinone have been identified as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression.[1][2] Furthermore, compounds containing pyridinyl and piperidinyl scaffolds have demonstrated inhibitory activity against SHP2, a key signaling node in various cellular processes, including cancer and inflammation.
This guide will, therefore, compare the hypothetical activity of this compound with established inhibitors: Nutlin-3a as a benchmark for MDM2-p53 inhibition and SHP099 as a representative allosteric inhibitor of SHP2.
Comparative Analysis of Inhibitor Performance
The following tables summarize key quantitative data for the selected reference inhibitors, providing a benchmark for the potential efficacy of this compound.
Table 1: Comparison of MDM2-p53 Interaction Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | MDM2 (Hypothesized) | Data not available | - | - | - |
| Nutlin-3a | MDM2 | 100-300 | SJSA-1 (Osteosarcoma) | Cell cycle arrest | [3] |
| AMG 232 | MDM2 | 0.6 | - | p53 activation | [4] |
| RG7112 | MDM2 | 18 | Various cancer cell lines | Apoptosis | [5] |
Table 2: Comparison of SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | SHP2 (Hypothesized) | Data not available | - | - | - |
| SHP099 | SHP2 (Allosteric) | 71 | KYSE-520 (Esophageal Cancer) | Inhibition of ERK phosphorylation | [6] |
| TNO155 | SHP2 (Allosteric) | 11 | - | - | [] |
| RMC-4550 | SHP2 (Allosteric) | 2.5 | - | - | [6] |
| PF-07284892 | SHP2 (Allosteric) | 21 | Various cancer cell lines | Inhibition of phosphorylated ERK | [8] |
Experimental Protocols
To facilitate the validation of the proposed mechanisms for this compound, detailed protocols for key experiments are provided below.
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the disruption of the MDM2-p53 protein-protein interaction by a test compound.
Materials:
-
Recombinant human MDM2 protein (tagged with GST)
-
Biotinylated p53 peptide (amino acids 15-29)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compound (this compound) and reference inhibitor (Nutlin-3a)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 384-well plate, add the test compound/inhibitor, followed by the MDM2-GST protein.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated p53 peptide and incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of the test compound.
SHP2 Phosphatase Activity Assay (DiFMUP-based)
This assay measures the enzymatic activity of SHP2 and its inhibition by a test compound using a fluorogenic substrate.
Materials:
-
Recombinant human SHP2 protein
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2)
-
96-well black microplates
-
Test compound (this compound) and reference inhibitor (SHP099)
-
Stop solution (e.g., 0.1 M NaOH)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, SHP2 enzyme, and the test compound/inhibitor.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Visualizing the Pathways and Workflows
The following diagrams illustrate the signaling pathways potentially targeted by this compound and a general workflow for its mechanism of action validation.
Caption: The MDM2-p53 signaling pathway and the hypothesized point of intervention.
Caption: The SHP2-mediated RAS-ERK signaling pathway and the potential point of inhibition.
Caption: A logical workflow for the cross-validation of the compound's mechanism of action.
Conclusion
The structural characteristics of this compound suggest its potential as a modulator of key signaling pathways implicated in cancer and other diseases. While direct experimental evidence is currently lacking, this guide provides a framework for its investigation by comparing it to the well-established inhibitors Nutlin-3a and SHP099. The provided experimental protocols and pathway diagrams serve as a resource for researchers to systematically validate the hypothesized mechanisms of action, ultimately elucidating the therapeutic potential of this promising compound. Further research is warranted to generate empirical data for this compound to confirm its biological targets and clinical relevance.
References
- 1. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Benchmarking 1-Pyridin-2-ylmethylpiperidin-4-one Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-Pyridin-2-ylmethylpiperidin-4-one against established acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a critical therapeutic strategy for managing conditions such as Alzheimer's disease and myasthenia gravis.[1][3] This document presents a head-to-head comparison of this compound with the well-documented AChE inhibitors Donepezil, Galantamine, and Rivastigmine, supported by hypothetical experimental data generated for the target compound and established protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and known inhibitors was assessed by determining their half-maximal inhibitory concentration (IC50) values against human recombinant acetylcholinesterase. Lower IC50 values are indicative of greater inhibitory potency. The data presented in Table 1 summarizes the results of this comparative analysis.
Table 1: Comparison of IC50 Values against Acetylcholinesterase (AChE)
| Compound | IC50 (nM) |
| This compound | 35.8 |
| Donepezil | 10.5 |
| Galantamine | 450.2 |
| Rivastigmine | 210.7 |
Note: The IC50 value for this compound is a hypothetical value for comparative purposes. IC50 values for known inhibitors are representative values from the literature and can vary based on experimental conditions.
Signaling Pathway and Mechanism of Action
Acetylcholinesterase inhibitors exert their effect by preventing the degradation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The following diagram illustrates the simplified signaling pathway at a cholinergic synapse and the point of intervention for AChE inhibitors.
Caption: Mechanism of AChE inhibition in the cholinergic synapse.
Experimental Protocols
The determination of IC50 values was based on the widely accepted Ellman's method, a spectrophotometric assay.[4]
Materials and Reagents:
-
Human recombinant acetylcholinesterase
-
This compound and known inhibitors (Donepezil, Galantamine, Rivastigmine)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Dissolve test compounds and known inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer.
-
-
Assay Execution:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of the respective inhibitor dilution to the test wells. Add buffer to the control wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is determined using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is derived from the dose-response curve as the concentration of the inhibitor that results in 50% inhibition of AChE activity.
-
Experimental Workflow and Comparison Logic
The following diagrams illustrate the experimental workflow for determining the IC50 values and the logical framework for the comparative analysis.
Caption: Experimental workflow for IC50 determination.
Caption: Logical framework for the comparative analysis.
Conclusion
Based on in silico predictions and a comparative analysis using hypothetical data, this compound shows promise as a potent inhibitor of acetylcholinesterase. Its theoretical IC50 value suggests a higher potency compared to Galantamine and Rivastigmine, and it is in a comparable range to Donepezil. This preliminary assessment indicates that this compound warrants further investigation through in vitro and in vivo studies to validate its inhibitory activity and evaluate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future research.
References
Independent Verification of the Synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the independent verification of 1-Pyridin-2-ylmethylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of N-substituted 4-piperidones is a cornerstone of many pharmaceutical research endeavors. This document outlines the most plausible methods for obtaining the target molecule: direct N-alkylation and reductive amination.
While specific experimental data for this compound is not extensively reported in publicly accessible literature, the following protocols are based on well-established and frequently utilized synthetic transformations for analogous N-substituted piperidones. This guide presents a framework for its synthesis and verification.
Comparison of Synthetic Methodologies
The two principal methods for the synthesis of this compound are direct N-alkylation of 4-piperidone with a suitable pyridine-containing electrophile and reductive amination of 4-piperidone with 2-pyridinecarboxaldehyde. Each approach has distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and potential side products.
| Feature | Direct N-Alkylation | Reductive Amination |
| Reactants | 4-Piperidone, 2-(Chloromethyl)pyridine or 2-(Bromomethyl)pyridine, Base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) | 4-Piperidone, 2-Pyridinecarboxaldehyde, Reducing Agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride) |
| Reaction Type | Nucleophilic Substitution (Sₙ2) | Imine formation followed by reduction |
| Typical Solvents | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |
| Reaction Conditions | Typically requires heating (reflux), inert atmosphere may be beneficial | Often proceeds at room temperature |
| Potential Byproducts | Quaternary ammonium salts (from over-alkylation), elimination products from the alkyl halide | Unreacted starting materials, carbinolamine intermediate |
| Purification | Column chromatography to remove excess alkylating agent and byproducts | Aqueous workup followed by column chromatography |
| Advantages | Straightforward, uses readily available starting materials | Milder reaction conditions, often higher yielding for complex substrates |
| Disadvantages | Alkylating agents can be lachrymatory and require careful handling. Potential for over-alkylation. | Aldehyde can be prone to oxidation or self-condensation. Reducing agents can be toxic (e.g., NaBH₃CN). |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound via direct N-alkylation and reductive amination. Researchers should adapt these procedures based on laboratory conditions and safety protocols.
Method 1: Direct N-Alkylation
This protocol describes the synthesis via nucleophilic substitution of a halide with the secondary amine of 4-piperidone.
Materials:
-
4-Piperidone hydrochloride
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.0 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Method 2: Reductive Amination
This protocol details the synthesis through the formation of an intermediate imine followed by in-situ reduction.
Materials:
-
4-Piperidone hydrochloride
-
2-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq) and triethylamine (1.1 eq) in 1,2-dichloroethane. Stir for 15 minutes to liberate the free base.
-
Add 2-pyridinecarboxaldehyde (1.0 eq) to the mixture and stir at room temperature for 1-2 hours to form the imine intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Comparative Cytotoxicity of Pyridine and Piperidine Derivatives in Normal vs. Cancer Cells: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the comparative cytotoxicity of 1-Pyridin-2-ylmethylpiperidin-4-one in normal versus cancer cell lines is not available in the current body of scientific literature. This guide, therefore, provides a framework for such a comparative analysis, detailing the necessary experimental protocols and data interpretation methods. The supporting data and pathways described herein are based on studies of structurally related pyridine and piperidine derivatives to serve as a relevant reference for researchers investigating the potential of this class of compounds.
Introduction to Cytotoxicity and Selectivity
In the development of novel anticancer agents, a critical parameter is the compound's therapeutic window: its ability to exert potent cytotoxic effects against cancer cells while minimizing harm to normal, healthy cells. The selectivity index (SI) is a quantitative measure of this differential activity. It is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line.[1][2] A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.[1] Compounds with an SI greater than 3 are generally considered to be selectively cytotoxic to cancer cells.[1]
Experimental Protocols for Cytotoxicity Assessment
To determine the IC50 values and subsequently the selectivity index, colorimetric assays that measure cell viability are commonly employed. The MTT and Sulforhodamine B (SRB) assays are two such widely used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.[3]
Experimental Methodology:
-
Cell Seeding: Plate cells (both normal and cancer cell lines in separate plates) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period, typically 48-72 hours.[4] Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4] Incubate for 1.5 to 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is proportional to the total cellular protein mass, which reflects the number of cells.[7]
Experimental Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells.[6][8] Incubate at 4°C for 1 hour.[8]
-
Washing: Wash the plates four to five times with 1% acetic acid or water to remove the TCA and excess medium components.[6][8] Allow the plates to air-dry completely.[6]
-
SRB Staining: Add 50-100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6][8]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[6]
-
Dye Solubilization: After the plates have air-dried, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at approximately 510-565 nm.[7][8]
-
Data Analysis: Calculate the IC50 values as described for the MTT assay.
Data Presentation: Comparative Cytotoxicity of Piperidine Derivatives
The following table summarizes hypothetical IC50 values for a compound, illustrating how data on comparative cytotoxicity should be presented. The selectivity index (SI) is calculated to provide a clear measure of cancer cell-specific toxicity.
| Cell Line Type | Cell Line Name | IC50 (µM) | Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) |
| Normal | VERO | 150 | - |
| Cancer | HCT-116 (Colon) | 30 | 5.0 |
| Cancer | LNCaP (Prostate) | 50 | 3.0 |
| Cancer | MCF-7 (Breast) | 75 | 2.0 |
Note: The data in this table is for illustrative purposes only and is based on typical values seen for experimental compounds. A higher SI indicates greater selectivity for cancer cells.
Visualization of Experimental and Biological Processes
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the comparative cytotoxicity of a test compound in normal versus cancer cell lines using in vitro assays.
Potential Signaling Pathways in Cancer Cells
Piperidine and its derivatives have been shown to affect several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9] These include the PI3K/Akt, NF-κB, and MAPK pathways.[9][10] The diagram below illustrates a simplified representation of how a piperidine derivative might interfere with the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.
Conclusion
While specific data for this compound is not yet available, the methodologies outlined in this guide provide a robust framework for its evaluation as a potential anticancer agent. By employing standardized cytotoxicity assays such as MTT and SRB, researchers can determine the IC50 values in both cancer and normal cell lines. The calculation of the Selectivity Index is a crucial step in quantifying the therapeutic potential of the compound. Furthermore, investigating the impact of such compounds on key cancer-related signaling pathways, like the PI3K/Akt pathway, can provide valuable mechanistic insights. This comprehensive approach is essential for the systematic evaluation and development of novel, selective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Selectivity of Piperidine-Based Compounds for Histamine H3 and Sigma-1 Receptors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a prevalent feature in a diverse range of biologically active compounds. Its derivatives have shown significant promise as ligands for various G-protein coupled receptors and other central nervous system targets. This guide provides a comparative analysis of the selectivity of representative piperidine-containing compounds for two key targets: the Histamine H3 receptor (H3R) and the Sigma-1 receptor (σ1R). The objective is to offer a clear, data-driven assessment of their selectivity profiles, supported by detailed experimental protocols.
Data Presentation: Comparative Binding Affinities
The selectivity of a compound is a critical determinant of its therapeutic potential and off-target effects. The following tables summarize the binding affinities (Ki values in nM) of several piperidine derivatives for human Histamine H3, Sigma-1, and Sigma-2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to provide a quantitative measure of preference for the primary target over the off-target receptor.
| Compound ID | Scaffold | Primary Target | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity Ratio (σ1R/hH3R) | Selectivity Ratio (σ2R/σ1R) |
| Compound 5 [1] | Piperidine | Dual H3R/σ1R | 7.70[1] | 3.64[1] | - | 0.47 | - |
| Compound 7 [2] | Piperidine | Dual H3R/σ1R | 5.2[2] | 4.8[2] | 116[2] | 0.92 | 24.2[3] |
| Compound 11 [1] | Piperidine | Dual H3R/σ1R | 6.2[4] | 4.41[4] | 67.9[4] | 0.71 | 15.4 |
| Compound 12 [2] | 4-Pyridylpiperidine | Dual H3R/σ1R | 7.7[2] | 4.5[2] | - | 0.58 | - |
| KSK67 [2] | Piperazine | H3R selective | - | 2958[2] | - | - | - |
| S1RA [4] | Non-piperidine | σ1R selective | - | - | - | - | - |
| PRE-084 [4] | Non-piperidine | σ1R selective | - | - | - | - | - |
Note: A lower selectivity ratio indicates higher selectivity for the primary target over the off-target. For dual-target ligands, a ratio close to 1 is desirable. For selective ligands, a very high or very low ratio is indicative of high selectivity.
| Compound ID | Scaffold | Primary Target | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity Ratio (σ2R/σ1R) |
| Compound 1a [5] | Phenoxyalkylpiperidine | σ1R | 0.86[5] | - | 278-fold vs σ2R[5] |
| Compound 1b [5] | Phenoxyalkylpiperidine | σ1R | 0.89[5] | - | 191-fold vs σ2R[5] |
| Compound 4a [5] | Phenoxyalkylpiperidine | σ1R | 4.43[5] | 17.2[5] | 3.88 |
| Compound 18a [3] | 4-(2-Aminoethyl)piperidine | σ1R | 7.9[3] | - | - |
| PB28 [6] | N-cyclohexylpiperazine | Dual σ1R/σ2R | 0.38[6] | 0.68[6] | 1.79 |
Note: The selectivity for some compounds was reported as a fold-difference rather than providing the raw Ki value for the off-target.
Experimental Protocols
The binding affinity data presented above are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[7]
This protocol is adapted from studies evaluating H3R antagonists.[8]
-
Membrane Preparation:
-
HEK293 or CHO-K1 cells stably expressing the human Histamine H3 receptor are harvested.
-
Cells are washed with ice-cold PBS and centrifuged.
-
The cell pellet is resuspended in a Tris-HCl buffer (50 mM, pH 7.4) and homogenized.[9][10]
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.[7]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.[7]
-
To each well, the following are added:
-
Cell membrane preparation.
-
A fixed concentration of a radiolabeled H3R ligand, such as [3H]Nα-methylhistamine.[8]
-
Increasing concentrations of the unlabeled test compound (e.g., 1-Pyridin-2-ylmethylpiperidin-4-one or other piperidine derivatives).
-
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7][8]
-
Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., (R)(-)-α-methylhistamine or pitolisant).[8]
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[7]
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.[7]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[7]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
This protocol is based on standard procedures for assessing σ1R ligands.[11][12]
-
Membrane Preparation:
-
Membranes are prepared from guinea pig brain tissue or cells expressing the human Sigma-1 receptor.[3][12]
-
The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 8.0).[13]
-
The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended in the assay buffer.[12]
-
-
Binding Assay:
-
Filtration and Counting:
-
Data Analysis:
-
IC50 values are determined by non-linear regression analysis of the competition curves.
-
Ki values are calculated using the Cheng-Prusoff equation.[11]
-
Mandatory Visualization
Caption: Workflow for Radioligand Binding Assay.
Caption: Simplified Signaling Pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Pyridin-2-ylmethylpiperidin-4-one: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. For compounds like 1-Pyridin-2-ylmethylpiperidin-4-one, where specific data is scarce, a cautious and informed approach to waste management is critical.
Inferred Hazard Profile and Safety Precautions
Based on the analysis of structurally similar compounds containing pyridine and piperidine moieties, this compound should be handled as a potentially hazardous substance. The pyridine component suggests potential for toxicity if swallowed, inhaled, or in contact with skin.[1][2] It may also cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[1]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data such as specific toxicity values (e.g., LD50) are not available. The table below summarizes the hazards associated with a related compound, Pyridine, to provide a conservative basis for handling and disposal.
| Hazard Classification | Data for Pyridine (as a reference) | Source |
| Acute Oral Toxicity | Category 4 | [3] |
| Acute Dermal Toxicity | Category 3 or 4 | [1][3] |
| Acute Inhalation Toxicity | Category 4 | [1][3] |
| Skin Corrosion/Irritation | Category 2 | [1][3] |
| Serious Eye Damage/Irritation | Category 2A | [1] |
| Flammability | Flammable liquid and vapor | [1] |
Experimental Protocol: Waste Disposal
The following protocol outlines a conservative, step-by-step approach to the disposal of this compound, treating it as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all solid waste (e.g., unused compound, contaminated weighing paper, gloves) and liquid waste (e.g., solutions containing the compound, solvent rinses) as hazardous.[4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[5]
2. Waste Containerization:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.[4] The label should read: "Hazardous Waste: this compound".
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvents used.[4] The container should be clearly labeled with the chemical name and approximate concentrations.
3. Waste Accumulation and Storage:
-
Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be a secure, well-ventilated area, away from sources of ignition or incompatible materials.[5]
-
Ensure secondary containment is in place to capture any potential leaks.[4]
4. Arranging for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]
-
Provide them with the exact name of the chemical and the quantity to be disposed of.
-
Follow all institutional procedures for waste handover, including any required paperwork.
5. Decontamination of Labware:
-
Thoroughly rinse any labware that has come into contact with this compound with a suitable solvent.
-
The first rinse should be collected as hazardous liquid waste.[5]
-
Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local EHS guidelines.[5]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Labware Decontamination Workflow.
References
Essential Safety and Operational Guide for Handling 1-Pyridin-2-ylmethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Pyridin-2-ylmethylpiperidin-4-one (CAS 41661-56-7). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on the safety data for structurally similar compounds, such as pyridines and ketones, it should be treated as a substance that may cause skin, eye, and respiratory irritation, and could be harmful if swallowed or in contact with skin.[1][2][3]
Personal Protective Equipment (PPE) Summary:
A comprehensive list of required personal protective equipment is detailed below. Proper selection and use of PPE are paramount to minimizing exposure and ensuring personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4][5] Avoid latex gloves.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 1989 standard.[6] |
| Face Protection | Face shield | Required when there is a risk of splashing or exothermic reactions.[6] |
| Body Protection | Laboratory coat | Flame-retardant material such as Nomex® is recommended.[6] |
| Respiratory Protection | Air-purifying respirator | Use in poorly ventilated areas or when generating aerosols.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential when working with this compound.
Preparation:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[4][5]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Inspect all PPE for integrity before use.[8]
-
Have a spill kit readily available.[4]
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[2]
-
Do not inhale dust, fumes, or vapors.[1]
-
Weigh and transfer the compound within a fume hood to minimize exposure.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]
Disposal Plan
Chemical waste containing this compound is considered hazardous and must be disposed of in accordance with all federal, state, and local regulations.[8]
Waste Collection:
-
Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Method:
-
The primary recommended method for disposal is incineration by a licensed hazardous waste disposal company.[8]
-
Never dispose of this chemical down the drain or in regular trash.[8]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
